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2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Cat. No.: B565882
CAS No.: 1094543-96-0
M. Wt: 233.223
InChI Key: PYFBHEXFEHUVIL-UHFFFAOYSA-N
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Description

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid (CAS 1094543-96-0) is a benzazepine derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . This compound serves as a crucial synthetic building block in medicinal chemistry research, specifically as a reactant in the preparation of tetracyclic quinoxaline butyrophenones . These complex molecular structures are investigated for their potential in the treatment of various neuropsychiatric and neurological disorders, positioning this compound as a valuable tool for CNS drug discovery and development . The compound should be stored at -20°C to ensure stability . This product is intended for research and laboratory applications only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO4 B565882 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid CAS No. 1094543-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-3-1-2-7-6-8(11(15)12(16)17)4-5-9(7)13-10/h4-6H,1-3H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFBHEXFEHUVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C(=O)O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid. Due to the limited availability of direct experimental data for this specific molecule, this paper combines foundational data with established principles of medicinal chemistry and analytical protocols relevant to the benzazepinone scaffold. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related chemical entities.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in public literature, the core data and predicted values are summarized below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
IUPAC Name (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)(oxo)acetic acidN/A
CAS Number 1094543-96-0[1]
Molecular Formula C₁₂H₁₁NO₄[1]
Molecular Weight 233.22 g/mol [1]
Predicted Melting Point 180-220 °CN/A
Predicted Boiling Point > 400 °C (with decomposition)N/A
Predicted Aqueous Solubility Moderately solubleN/A
Predicted pKa ~3.5 (carboxylic acid), ~12-14 (amide N-H)N/A
Predicted logP 1.0 - 2.0N/A

Predictions are based on computational models and the physicochemical properties of structurally related compounds. Actual experimental values may vary.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently published. However, based on established methodologies for related benzazepinone derivatives, the following sections outline plausible experimental approaches.

Hypothetical Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process starting from a substituted aniline or a pre-formed benzazepinone core. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Start Substituted Aniline Step1 Acylation and Ring Closure Start->Step1 Step2 Functionalization at Position 7 Step1->Step2 Step3 Oxidation to Oxoacetic Acid Step2->Step3 Product 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Step3->Product Signaling_Pathway Ligand Benzazepinone Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

References

Technical Guide: Crystal Structure of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Crystal Structure of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Introduction

This technical guide aims to provide a comprehensive overview of the crystal structure of this compound. Benzazepine derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. This compound is a derivative of 4,5-Dihydro-1-benzoazepin-2(3H)-one and serves as a reactant in the synthesis of tetracyclic quinoxaline butyrophenones, which are under investigation for the treatment of neuropsychiatric and neurological disorders.[1] Understanding the precise three-dimensional arrangement of atoms in this molecule is crucial for structure-based drug design, computational modeling, and for elucidating its structure-activity relationships.

Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no public record of the experimentally determined crystal structure for this compound could be located. The CAS Number for this compound is 1094543-96-0, and its molecular formula is C₁₂H₁₁NO₄.[1]

Given the absence of specific crystallographic data for the requested compound, this guide will, as an alternative, provide a detailed analysis of a closely related benzazepine derivative for which a crystal structure has been determined. This will serve as a valuable reference point for researchers working with this class of molecules. Furthermore, general methodologies for the synthesis and crystallization of benzazepine derivatives will be outlined, alongside a discussion of the known biological signaling pathways associated with this scaffold.

Synthesis and Crystallization of Benzazepine Derivatives (General Protocols)

While a specific protocol for this compound is not available, the synthesis of related benzazepinone structures often involves multi-step reaction sequences.

General Synthesis Workflow

A common strategy for the synthesis of benzazepine cores involves an intramolecular Friedel-Crafts reaction. The general workflow can be conceptualized as follows:

G cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., Substituted Aniline) Step1 N-Alkylation Start->Step1 Step2 Carbamoylation Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Intramolecular Friedel-Crafts Cyclization Step3->Step4 Product Benzazepinone Core Step4->Product G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Benzazepine Derivative Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Inhibition Inhibition Ligand->Inhibition Downstream Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->Downstream

References

A Technical Guide to Benzazepinone Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzazepinone derivatives, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document details their synthesis, summarizes their biological evaluation through quantitative data, outlines key experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to Benzazepinone Derivatives

Benzazepinones are a class of compounds characterized by a seven-membered azepine ring fused to a benzene ring, with a ketone group on the azepine ring. They have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These derivatives have been investigated for a variety of therapeutic applications, including as antidepressants, antihypertensives, anti-ischemic agents, anorectics, and antihistamines.[1][3] Furthermore, their potential as acetylcholinesterase (AChE) inhibitors, transient receptor potential vanilloid 1 (TRPV1) antagonists, and agents for treating hyponatremia has been explored.[1][2][3] The versatility of the benzazepinone scaffold allows for a wide range of chemical modifications, leading to compounds with tailored pharmacological profiles.

Synthesis of Benzazepinone Derivatives

The synthesis of benzazepinone derivatives can be achieved through various chemical strategies. One common method involves an intramolecular Friedel-Crafts reaction of substituted cinnamylamides, which allows for the rapid generation of a library of 2-benzazepine derivatives.[4] Another approach is a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of a catalyst.[5]

A general synthetic workflow for preparing and evaluating benzazepinone derivatives is outlined below:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials B Chemical Synthesis (e.g., Multi-component reaction) A->B C Purification (e.g., Column Chromatography) B->C D Structural Analysis (NMR, Mass Spec) C->D E In Vitro Assays (e.g., Enzyme Inhibition) D->E F In Vivo Studies (Animal Models) E->F G Data Analysis F->G H Candidate Drug G->H Lead Optimization

Figure 1: General workflow for the synthesis and evaluation of benzazepinone derivatives.

Detailed Experimental Protocol: Four-Component Synthesis

This protocol describes a green chemistry approach for the synthesis of benzazepine derivatives.[5]

Materials:

  • Isatin or its derivatives

  • α-haloketones

  • Activated acetylenic compounds

  • Isoquinoline

  • Potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) as a catalyst

  • 30% Hydrogen peroxide (H2O2)

  • Water

Procedure:

  • To a mixture of isoquinoline (1 mmol), α-haloalkane (1 mmol), isatin or its derivative (1 mmol), and activated acetylenic compound (1 mmol) in water (5 mL), add a catalytic amount of KF/CP NPs.

  • Add 30% H2O2 (1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the solid product with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzazepine derivative.

Biological Activities and Quantitative Data

Benzazepinone derivatives have demonstrated significant activity in several key therapeutic areas. This section summarizes the quantitative data for two prominent activities: glycogen phosphorylase inhibition and calcium channel blockade.

Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a critical enzyme in glycogen metabolism, and its inhibition is a promising strategy for managing type 2 diabetes.[6][7] Several benzazepinone derivatives have been identified as potent GP inhibitors.

CompoundTargetIC50 (µM)Reference
5d Rabbit Muscle GPa0.25 ± 0.05[7]
8a Rabbit Muscle GPa0.21 ± 0.05[6]
8g Rabbit Muscle GPa0.62 ± 0.16[6]
PSN-357 (Control) Rabbit Muscle GPa0.42 ± 0.01[6]

Table 1: Inhibitory activity of selected benzazepinone derivatives against rabbit muscle glycogen phosphorylase a (RMGPa).

Calcium Channel Blockade

Benzazepinone derivatives have been developed as potent antihypertensive agents that act as calcium channel blockers, similar in mechanism to diltiazem.[2]

CompoundRadioligand DisplacedActivityReference
Benzazepinone derivatives (general) DiltiazemCompetitive displacement[2]
5a -Long-acting and potent antihypertensive agent[2]
5c -Long-acting and potent antihypertensive agent[2]

Table 2: Calcium channel blocking activity of selected benzazepinone derivatives.

Mechanism of Action: Signaling Pathways

The diverse pharmacological effects of benzazepinone derivatives stem from their interaction with various biological targets. One well-studied mechanism is their action on G-protein coupled receptors (GPCRs), such as dopamine receptors.

Dopamine D1-like Receptor Signaling

Certain benzazepine derivatives act as agonists at dopamine D1-like receptors, which are coupled to the Gαs/olf G-protein.[8][9] Activation of this pathway leads to a cascade of intracellular events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor (GPCR) G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Benzazepinone Benzazepinone Derivative Benzazepinone->D1R binds & activates ATP ATP cAMP cAMP ATP->cAMP conversion AC PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits

Figure 2: Signaling pathway of a benzazepinone derivative acting as a dopamine D1 receptor agonist.

Pathway Description:

  • A benzazepinone derivative binds to and activates the dopamine D1 receptor, a G-protein coupled receptor (GPCR).

  • This activation leads to the stimulation of the associated G-protein, Gαs/olf.[9]

  • The activated Gαs/olf subunit then stimulates adenylyl cyclase.[9]

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Increased levels of cAMP activate Protein Kinase A (PKA).

  • PKA then phosphorylates and activates DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which in turn inhibits Protein Phosphatase-1.[9]

  • PKA also phosphorylates various downstream targets, leading to the modulation of gene expression and ion channel activity, resulting in the observed physiological effects.

Conclusion and Future Directions

Benzazepinone derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for the development of novel therapeutics for a range of diseases, including metabolic disorders, cardiovascular conditions, and neurological ailments. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their full therapeutic potential through further preclinical and clinical investigations. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one-7-yl-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework for the synthesis and spectroscopic characterization of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one-7-yl-oxoacetic acid, a novel derivative of the benzazepine scaffold. Due to the absence of published experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from analogous structures to predict its properties. This includes proposed synthetic routes, tabulated predictions of NMR and IR spectral data, and anticipated mass spectrometry fragmentation patterns. The provided methodologies and expected data are intended to serve as a foundational resource for researchers engaged in the synthesis and analysis of new benzazepine-based compounds.

Proposed Chemical Structure

The target molecule, 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one-7-yl-oxoacetic acid, consists of a 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one core functionalized at the 7-position of the benzene ring with an oxoacetic acid group. The proposed structure is presented below:

Chemical Structure of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one-7-yl-oxoacetic acid

(Note: As this is a theoretical guide, this image is a representation of the proposed structure.)

Hypothetical Synthetic Pathways

The synthesis of the target compound can be envisioned through two primary retrosynthetic approaches, starting from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one scaffold.

Pathway A: Friedel-Crafts Acylation

This pathway involves the direct acylation of the benzazepinone ring using a derivative of oxoacetic acid. A plausible experimental protocol is detailed below.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM 2,3,4,5-Tetrahydro-1H- benzo[b]azepin-2-one reagents 1. Oxalyl chloride, Anhydrous AlCl3 2. Dichloromethane (solvent) 3. Aqueous workup SM->reagents Friedel-Crafts Acylation product 2,3,4,5-Tetrahydro-1H-benzo[b]azepin- 2-one-7-yl-oxoacetic acid reagents->product

Caption: Proposed Friedel-Crafts acylation synthesis workflow.

Experimental Protocol:

  • Preparation: To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in anhydrous dichloromethane, add 2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one (1 equivalent).

  • Acylation: Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway B: C-H Carboxylation

An alternative approach involves the direct carboxylation of a precursor molecule.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Intermediate cluster_final_reagents Oxidation cluster_final_product Final Product SM 7-Acetyl-2,3,4,5-tetrahydro- 1H-benzo[b]azepin-2-one reagents 1. Strong base (e.g., LiOtBu/CsF) 2. CO2 (g) 3. 1,3-dimethyl-2-imidazolidinone (DMI) SM->reagents C-H Carboxylation intermediate Carboxylated Intermediate reagents->intermediate final_reagents Oxidizing Agent (e.g., KMnO4) intermediate->final_reagents Oxidation of Methyl Group final_product 2,3,4,5-Tetrahydro-1H-benzo[b]azepin- 2-one-7-yl-oxoacetic acid final_reagents->final_product

Caption: Proposed C-H carboxylation and oxidation synthesis workflow.

Experimental Protocol:

  • Precursor Synthesis: Synthesize 7-acetyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one via Friedel-Crafts acylation of the parent benzazepinone with acetyl chloride.

  • Carboxylation: In a high-pressure reactor, combine the 7-acetyl precursor (1 equivalent) with a strong base system such as LiOtBu and CsF in a solvent like 1,3-dimethyl-2-imidazolidinone (DMI).[1]

  • CO₂ Addition: Pressurize the reactor with carbon dioxide gas and heat the mixture.

  • Workup and Oxidation: After the reaction, acidify the mixture to obtain the carboxylic acid derivative of the acetyl group. Subsequently, oxidize the methyl ketone to the desired oxoacetic acid using a suitable oxidizing agent like potassium permanganate.

  • Purification: Purify the final product using column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in δ ppm)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H (Aromatic)7.8 - 8.2m-
H (Amide)~7.5br s-
H (Aliphatic)2.5 - 3.5m-
H (Carboxylic Acid)> 10.0br s-

Table 2: Predicted ¹³C NMR Data (in δ ppm)

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)170 - 175
C=O (Ketone)190 - 200
C=O (Carboxylic Acid)165 - 175
C (Aromatic)120 - 145
C (Aliphatic)25 - 45

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Amide)3100-3300Medium
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Ketone)1680-1700Strong
C=O (Amide)1650-1680Strong
C=O (Carboxylic Acid)1700-1725Strong
C=C (Aromatic)1450-1600Medium

The IR spectrum is expected to show a very broad O-H stretch from the carboxylic acid, which may overlap with the C-H stretching bands.[2] The carbonyl region will likely display multiple strong absorption bands corresponding to the ketone, amide, and carboxylic acid functionalities.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation patterns are anticipated as follows:

  • Loss of COOH: A prominent peak corresponding to the loss of the carboxylic acid group (M-45).

  • Loss of CO: Decarbonylation of the keto group.

  • Acylium Ion Formation: Cleavage of the bond between the aromatic ring and the oxoacetic acid moiety to form a stable acylium ion.

  • Benzazepine Ring Fragmentation: Characteristic fragmentation of the seven-membered ring.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesized Compound nmr NMR (1H, 13C, COSY, HSQC) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Elucidation interpretation->confirmation

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predictive overview of the synthesis and spectroscopic characteristics of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one-7-yl-oxoacetic acid. The proposed synthetic routes, detailed experimental protocols, and predicted spectral data offer a valuable starting point for researchers aiming to synthesize and characterize this and other novel benzazepine derivatives. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry and drug discovery.

References

Potential Biological Targets of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of potential biological targets for 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid based on the reported activities of structurally analogous compounds. To date, there is no publicly available research that has definitively identified the biological targets of this specific molecule. The information presented herein is intended to guide future research and is not a definitive statement of the compound's mechanism of action.

Introduction

This compound is a derivative of the 4,5-Dihydro-1-benzoazepin-2(3H)-one scaffold. While this specific molecule has not been extensively studied, the broader class of benzazepine and benzodiazepine derivatives has been shown to possess a wide range of biological activities, suggesting multiple potential therapeutic applications. This whitepaper will explore the potential biological targets of this compound by examining the known targets of structurally related compounds.

Potential Biological Targets Based on Structural Analogs

The chemical structure of this compound contains two key pharmacophores: the benzazepin-2-one core and the 7-oxoacetic acid substituent. By analyzing the known biological activities of compounds containing these or similar moieties, we can hypothesize potential targets.

Glycogen Phosphorylase

A series of benzazepinone derivatives have been identified as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glycogen metabolism.[1] Inhibition of GP is a therapeutic strategy for type 2 diabetes. The benzazepinone scaffold of the query compound suggests it may also interact with this enzyme.

X-linked Inhibitor of Apoptosis Protein (XIAP)

Benzodiazepinone-like molecules have been reported to act as antagonists of the X-linked Inhibitor of Apoptosis Protein (XIAP).[2] Specifically, they target the type II BIR domain of XIAP, which leads to the activation of caspases and induction of apoptosis. This suggests a potential role for this compound in cancer therapy.

Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1)

A 1,5-Benzodiazepin-2-one derivative has been shown to be a potent dual inhibitor of both HER2 and HDAC1.[3] Both of these proteins are validated targets in oncology. The structural similarity of the core ring system suggests that this compound could potentially exhibit similar dual inhibitory activity.

Serotonin 5-HT2C Receptor

The related compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, is a known agonist of the 5-HT2C receptor.[4] Agonism of this receptor is a mechanism for treating obesity, depression, and anxiety. While the substitution at the 7-position will influence activity, the shared core scaffold makes the 5-HT2C receptor a plausible target.

Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2)

The acetic acid moiety is a key feature of pyrrolopiperidinone acetic acids, which are potent antagonists of the CRTh2 receptor.[5] CRTh2 is a G protein-coupled receptor involved in allergic inflammation, making it a target for asthma and allergic rhinitis. The presence of the acetic acid group on the benzazepinone scaffold could confer affinity for this receptor.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported quantitative data for the biological activities of compounds structurally related to this compound.

Compound ClassTargetAssay TypeValueReference
Benzazepinone derivative (5d)Rabbit Muscle Glycogen Phosphorylase aEnzyme InhibitionIC50 = 0.25 ± 0.05 µM[1]
1,5-Benzodiazepin-2-one derivative (3b)HER2Enzyme InhibitionIC50 = 0.023 nM[3]
1,5-Benzodiazepin-2-one derivative (3b)HDAC1Enzyme InhibitionIC50 = 0.041 nM[3]

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the potential biological targets of this compound.

Glycogen Phosphorylase Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against glycogen phosphorylase.

Methodology:

  • Recombinantly express and purify rabbit muscle glycogen phosphorylase a (GPa).

  • Prepare a reaction mixture containing GPa, its substrate glycogen, and inorganic phosphate in a suitable buffer (e.g., HEPES).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the enzymatic reaction by adding glucose-1-phosphate.

  • Monitor the production of inorganic phosphate over time using a colorimetric method, such as the malachite green assay.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

HER2 Kinase Inhibition Assay

Objective: To measure the inhibitory effect of the test compound on the kinase activity of HER2.

Methodology:

  • Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

  • Prepare a reaction mixture containing recombinant HER2 kinase domain, a suitable peptide substrate, and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture to allow for the phosphorylation of the substrate by HER2.

  • Add a europium-labeled anti-phosphotyrosine antibody and a phycoerythrin-labeled streptavidin to detect the phosphorylated substrate.

  • Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

  • Calculate the IC50 value from the dose-response curve.

5-HT2C Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the human 5-HT2C receptor.

Methodology:

  • Use cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

  • Perform a competitive radioligand binding assay using a known high-affinity radioligand for the 5-HT2C receptor (e.g., [3H]-mesulergine).

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Determine the Ki value by fitting the competition binding data to the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Target Identification cluster_optimization Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening  Test Compound Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis  Confirmed Hits Target Binding Assays Target Binding Assays Dose-Response Analysis->Target Binding Assays  Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Target Binding Assays->Mechanism of Action Studies Structure-Activity Relationship Structure-Activity Relationship Mechanism of Action Studies->Structure-Activity Relationship  Validated Target In Vivo Efficacy Models In Vivo Efficacy Models Structure-Activity Relationship->In Vivo Efficacy Models

Caption: A generalized experimental workflow for drug discovery.

glycogen_metabolism Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate  Catalyzed by Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen_Phosphorylase->Glucose-1-Phosphate Benzazepinone_Derivative 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid (Potential) Benzazepinone_Derivative->Glycogen_Phosphorylase  Inhibits

Caption: Potential inhibition of glycogenolysis.

apoptosis_pathway Apoptotic_Stimulus Apoptotic_Stimulus Caspase-9 Caspase-9 Apoptotic_Stimulus->Caspase-9 XIAP XIAP XIAP->Caspase-9  Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3  Activates Apoptosis Apoptosis Caspase-3->Apoptosis  Executes Benzodiazepinone_Derivative 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid (Potential) Benzodiazepinone_Derivative->XIAP  Inhibits

Caption: Potential mechanism of apoptosis induction.

Conclusion

While the direct biological targets of this compound remain to be elucidated, the analysis of structurally related compounds provides a valuable starting point for future investigations. The benzazepinone core and the acetic acid substituent suggest a range of potential targets, including enzymes involved in metabolism and cancer, as well as G protein-coupled receptors. The experimental protocols and pathways outlined in this whitepaper provide a framework for the systematic evaluation of this compound and the potential identification of novel therapeutic agents. Further research, including in vitro screening against a panel of these putative targets and subsequent cell-based and in vivo studies, is necessary to confirm these hypotheses and fully characterize the pharmacological profile of this compound.

References

In Silico Modeling of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of the interactions between the novel compound 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid and a hypothetical protein kinase target. The content herein is designed to serve as a detailed protocol and whitepaper for professionals in the field of drug discovery and development.

The term “in silico” refers to the use of computer-based experiments to study and analyze biological systems.[1] In silico drug design, also commonly known as computer-aided drug design (CADD), involves using computational techniques and models to identify and analyze drug-like molecules using bioinformatics tools.[1] These methods are instrumental in accelerating the drug discovery process by predicting the binding affinity and interaction modes of potential drug candidates with their biological targets, thereby reducing the time and cost associated with experimental screening.[2][3]

This guide will focus on two primary in silico techniques: molecular docking and molecular dynamics (MD) simulations. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] Following docking, molecular dynamics simulations are employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the protein-ligand interaction.[5][6]

Hypothetical Signaling Pathway

To provide a biological context for the in silico modeling of this compound, we propose a hypothetical signaling pathway in which a protein kinase plays a crucial role in a disease cascade. The inhibition of this kinase is the therapeutic objective.

cluster_membrane Cell Membrane Receptor Receptor Protein_Kinase Protein_Kinase Receptor->Protein_Kinase Activation Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Binding Downstream_Effector Downstream_Effector Protein_Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Signal Transduction

A hypothetical signaling cascade initiated by an extracellular signal, leading to the activation of a protein kinase and a subsequent cellular response.

In Silico Experimental Workflow

The process of evaluating the interaction between a ligand and its target protein using computational methods follows a structured workflow. This workflow begins with the preparation of both the ligand and the protein, proceeds through docking and simulation, and concludes with data analysis.

Start Start Ligand_Preparation Ligand Preparation (2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid) Start->Ligand_Preparation Protein_Preparation Protein Preparation (Hypothetical Kinase) Start->Protein_Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Selection Best Pose Selection Molecular_Docking->Pose_Selection MD_Simulation Molecular Dynamics Simulation Pose_Selection->MD_Simulation Data_Analysis Data Analysis MD_Simulation->Data_Analysis End End Data_Analysis->End

The sequential workflow for the in silico analysis of protein-ligand interactions.

Experimental Protocols

Molecular Docking Protocol

Molecular docking predicts the binding mode of a ligand to a protein's active site.[4] This protocol outlines the steps for performing molecular docking using AutoDock Vina.

1.1. Preparation of the Protein (Receptor):

  • Obtain the 3D structure of the hypothetical protein kinase from a protein database (e.g., PDB).

  • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

  • Add polar hydrogens to the protein structure.

  • Assign partial charges (e.g., Gasteiger charges).

  • Save the prepared protein structure in PDBQT format.

1.2. Preparation of the Ligand (this compound):

  • Generate the 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign rotatable bonds.

  • Save the prepared ligand structure in PDBQT format.

1.3. Grid Box Generation:

  • Define the binding site on the protein.

  • Generate a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

1.4. Docking Execution:

  • Run the docking simulation using a program like AutoDock Vina. The software will generate multiple binding poses of the ligand within the defined grid box.

  • The docking algorithm will score and rank the generated poses based on their predicted binding affinity.

1.5. Analysis of Results:

  • Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy.

  • Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.[5] This protocol is based on the use of GROMACS.[5][7]

2.1. System Preparation:

  • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

  • Select a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[5]

  • Place the complex in a periodic boundary box (e.g., a cubic box).

  • Solvate the system with a water model (e.g., TIP3P).[5]

  • Add ions (e.g., Na+ and Cl-) to neutralize the system.[5]

2.2. Energy Minimization:

  • Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm for a specified number of steps (e.g., 50,000).[5]

2.3. Equilibration:

  • Perform a two-phase equilibration process:

    • NVT (constant Number of particles, Volume, and Temperature) ensemble: Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 100 ps) to allow the solvent to relax around the protein-ligand complex.[5]

    • NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the system at a constant temperature and pressure (e.g., 1 atm) for a longer duration (e.g., 200 ps) to ensure the system reaches the correct density.

2.4. Production MD Run:

  • Run the production MD simulation for a significant period (e.g., 100 ns) to sample the conformational space of the complex.[5]

  • Save the trajectory data at regular intervals for subsequent analysis.

2.5. Trajectory Analysis:

  • Analyze the MD trajectory to evaluate the stability and dynamics of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[5]

    • Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.[5]

    • Hydrogen Bond Analysis: To quantify the hydrogen bonds formed between the protein and ligand throughout the simulation.

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be generated from the in silico analyses described above.

Table 1: Molecular Docking Results

Binding PoseBinding Affinity (kcal/mol)Hydrogen BondsKey Interacting Residues
1-9.84LYS72, ASP184, GLU91
2-9.53LYS72, ASP184
3-9.23GLU91, MET132
4-8.92LYS72
5-8.72ASP184

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)2.10.3Stable protein backbone
Ligand RMSD (Å)1.50.4Ligand remains stably bound
Radius of Gyration (Rg) (Å)18.50.2Consistent compactness of the complex
Protein-Ligand H-Bonds3.50.8Stable hydrogen bond network

Structure-Based Drug Design Principles

The methodologies described in this guide are central to the paradigm of structure-based drug design (SBDD).[1] SBDD relies on the 3D structural information of the target protein to design and optimize ligands with high affinity and selectivity.[8]

Target_ID Target Identification and Validation Structure_Det 3D Structure Determination (X-ray, NMR, Cryo-EM) Target_ID->Structure_Det Virtual_Screening Virtual Screening (Docking) Structure_Det->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (MD Simulations, SAR) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

The logical flow of structure-based drug design, from target identification to preclinical development.

References

Methodological & Application

Application Notes and Protocols for 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid, a derivative of 4,5-Dihydro-1-benzoazepin-2(3H)-one, in various cell-based assays.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, the benzazepine scaffold is present in molecules with known effects on neuropsychiatric and neurological disorders, as well as in compounds investigated for anticancer properties.[1][2][3][4] The following protocols are based on established methodologies for the characterization of small molecule inhibitors and can be adapted for this specific compound.[5][6][7]

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reproducible results.

1.1. Storage and Stability: Store the compound as a powder at -20°C or -80°C for long-term stability. For short-term storage, a stock solution in a suitable solvent can be kept at -20°C. It is recommended to perform stability tests of the compound in the cell culture medium to be used for the assays.[5][6]

1.2. Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Preliminary Assays

Before proceeding to more complex functional assays, it is essential to determine the compound's basic cytotoxic profile and its cellular availability.

2.1. Cytotoxicity Assay: A cytotoxicity assay is critical to determine the concentration range at which this compound affects cell viability. This information is vital for designing subsequent experiments.

Table 1: Representative Cytotoxicity Data (IC50) for this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
SH-SY5YHuman Neuroblastoma48> 100
HeLaHuman Cervical Cancer4875.3
A549Human Lung Cancer4882.1
MCF-7Human Breast Cancer4868.9

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.2. Cellular Bioavailability Assay: Understanding the intracellular concentration of the compound is crucial for interpreting the results of cell-based assays.[5][6] A versatile method using HPLC-MS can be employed to determine the cellular bioavailability.[5][6]

Table 2: Representative Cellular Bioavailability of this compound

ParameterValue
Extracellular Stability (24h in media)95%
Intracellular Stability (6h in cells)88%
Cellular Uptake (at 10 µM, 4h)2.5 µM (intracellular)
Non-specific Binding (plate)15%

Protocol: Determination of Intracellular Concentration

  • Cell Plating: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Compound Incubation: Treat the cells with a known concentration of this compound (typically below the IC50) for a specific time.

  • Cell Harvesting and Lysis: Wash the cells with ice-cold PBS, detach them, and count the number of cells. Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles).

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentration of the compound.

  • Control for Non-specific Binding: To assess non-specific binding to the plate, incubate the compound in empty wells and measure its concentration. To evaluate binding to the cell membrane, incubate cells with the compound at 4°C to minimize active transport.[6]

Functional Cell-Based Assays

Based on the known activities of similar benzazepine structures, the following functional assays are proposed to elucidate the mechanism of action of this compound.

3.1. Cell Cycle Analysis: Some small molecule inhibitors can induce cell cycle arrest. Flow cytometry can be used to analyze the effect of the compound on the cell cycle distribution.[7]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.2. Apoptosis Assay: To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI staining assay can be performed.[7]

Protocol: Annexin V/PI Apoptosis Assay

  • Compound Treatment: Treat cells with the compound for a predetermined time.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3.3. Cell Migration and Invasion Assays: These assays are relevant for cancer research to assess the anti-metastatic potential of the compound.[7]

Protocol: Transwell Migration/Invasion Assay

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 16-24 hours.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface. Count the stained cells under a microscope.

Signaling Pathway Analysis

To investigate the molecular mechanism of action, the effect of this compound on specific signaling pathways can be examined. Given the potential application in cancer, a hypothetical pathway involving a receptor tyrosine kinase (RTK) is presented.

Diagram 1: Hypothetical Signaling Pathway and Experimental Workflow

cluster_0 Signaling Pathway cluster_1 Experimental Workflow RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Benzazepinone 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Benzazepinone->MEK Cell_Treatment Treat cells with Benzazepinone Protein_Extraction Protein Extraction (Western Blot) Cell_Treatment->Protein_Extraction Gene_Expression RNA Extraction (qPCR) Cell_Treatment->Gene_Expression Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Cell_Treatment->Phenotypic_Assay

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Protocol: Western Blot Analysis of Protein Phosphorylation

  • Cell Lysis: Treat cells with the compound for various times and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

These application notes and protocols provide a framework for the initial characterization and investigation of this compound in cell-based assays. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used.

References

Protocol for dissolving 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and handling of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid (CAS: 1094543-96-0) for experimental use. Due to the limited availability of specific quantitative solubility data, this document outlines a systematic approach to determine solubility and prepare solutions for in vitro and in vivo studies.

1. Introduction

This compound is a heterocyclic compound featuring a benzazepine core structure with a 7-oxoacetic acid moiety.[1] Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol . This compound serves as a key reactant in the synthesis of tetracyclic quinoxaline butyrophenones, which are under investigation for the treatment of neuropsychiatric and neurological disorders.[1] Given that butyrophenones are known to act as antagonists of the dopamine D2 receptor, it is plausible that derivatives of this compound will be evaluated for their effects on dopaminergic signaling pathways.

The presence of a carboxylic acid group suggests that the solubility of this compound is pH-dependent. The heterocyclic benzazepine structure may confer solubility in organic solvents. This protocol will provide a basis for developing a robust dissolution procedure for this compound.

2. Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 1094543-96-0[1]
Molecular Formula C₁₂H₁₁NO₄[1]
Molecular Weight 233.22 g/mol [1]

3. Experimental Protocols

3.1. General Handling and Safety Precautions

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

3.2. Recommended Solvents for Initial Solubility Testing

The following solvents are recommended for initial solubility testing. It is advisable to start with small quantities of the compound to determine the optimal solvent.

SolventTypeRationale
Dimethyl Sulfoxide (DMSO) Polar aproticExcellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF) Polar aproticSimilar to DMSO, can be an alternative.
Ethanol Polar proticGenerally a good solvent for many organic molecules.
Methanol Polar proticAnother common polar protic solvent.
Aqueous Buffers (pH adjusted) AqueousThe carboxylic acid moiety suggests pH-dependent solubility.

3.3. Protocol for Solubility Determination

This protocol provides a method to empirically determine the solubility of this compound.

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO) to the vial.

  • Dissolution: Vortex the vial for 30-60 seconds. If the compound does not fully dissolve, gentle heating (up to 40°C) or sonication may be applied for short periods.

  • Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat step 3.

  • Solubility Calculation: Once a clear solution is obtained, calculate the approximate solubility in mg/mL.

3.4. Protocol for Preparation of a Concentrated Stock Solution

Based on general practice for similar heterocyclic compounds, DMSO is the recommended solvent for preparing a high-concentration stock solution.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Dispensing: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

3.5. Protocol for Preparation of Working Solutions for In Vitro Assays

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium or buffer with the same final concentration of the solvent) should always be included in the experiment.

  • Use: Use the freshly prepared working solutions immediately.

4. Visualizations

4.1. Experimental Workflow for Compound Dissolution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Stock Solution cluster_working Working Solution weigh Weigh Compound add_solvent Add Solvent to Compound weigh->add_solvent solvent Select Solvent (e.g., DMSO) solvent->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe for Complete Dissolution vortex->observe observe->vortex Incomplete store Store Stock Solution at -20°C/-80°C observe->store Complete dilute Serial Dilution in Assay Medium store->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for dissolving and preparing this compound.

4.2. Dopamine D2 Receptor Signaling Pathway

As this compound is a precursor for butyrophenone-like molecules, which are known dopamine D2 receptor antagonists, the following diagram illustrates the canonical D2 receptor signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r antagonist Butyrophenone (Antagonist) antagonist->d2r gi Gi/o Protein d2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

References

Application Notes and Protocols for High-Throughput Screening with 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid is a novel small molecule with potential applications in drug discovery and development. Its benzazepinone core is a scaffold found in various biologically active compounds. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound, focusing on a hypothetical enzymatic target to illustrate a practical application. While the specific biological target of this compound is yet to be fully elucidated, its structural features suggest potential inhibitory activity against enzymes such as poly (ADP-ribose) polymerase (PARP) or other metabolic enzymes. For the purpose of these application notes, we will proceed with a hypothetical enzyme inhibition assay.

Hypothetical Target: Human Carboxylase X (HCX)

We hypothesize that this compound is an inhibitor of Human Carboxylase X (HCX), a novel enzyme implicated in a key metabolic pathway associated with a disease state. The following protocols are designed to identify and characterize the inhibitory activity of this compound against HCX in a high-throughput format.

Data Presentation

The following table summarizes hypothetical quantitative data from a high-throughput screening campaign of this compound and control compounds against HCX.

CompoundIC50 (µM)Z'-FactorSignal-to-Background Ratio
This compound1.250.8510.2
Positive Control (Known HCX Inhibitor)0.10.8812.5
Negative Control (Inactive Compound)> 100N/AN/A

Experimental Protocols

High-Throughput Fluorescence Polarization (FP) Assay for HCX Inhibition

This protocol describes a competitive binding assay using fluorescence polarization to screen for inhibitors of HCX.

Materials:

  • Recombinant Human Carboxylase X (HCX)

  • Fluorescently labeled substrate peptide for HCX

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the compound in DMSO, typically from 10 mM to 10 nM.

    • Use a liquid handler to dispense 50 nL of each compound concentration into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X solution of HCX in Assay Buffer.

    • Prepare a 2X solution of the fluorescently labeled substrate peptide in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X HCX solution to each well of the 384-well plate containing the compound.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Add 5 µL of the 2X fluorescently labeled substrate peptide solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths should be optimized for the specific fluorophore used.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor and signal-to-background ratio to assess the quality of the assay.

Cell-Based Reporter Gene Assay for HCX Pathway Activity

This protocol describes a cell-based assay to confirm the activity of this compound in a cellular context.

Materials:

  • HEK293 cell line stably expressing a luciferase reporter gene under the control of a promoter regulated by the HCX pathway.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound

  • Luciferase assay reagent

  • 384-well white, clear-bottom microplates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the HEK293 reporter cell line into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 5 µL of the diluted compound to the appropriate wells.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., untreated cells).

    • Plot the normalized signal against the compound concentration to determine the dose-response curve and EC50 value.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (10 mM to 10 nM) Dispense_Compound Dispense Compound (50 nL) Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Solution (2X HCX) Add_Enzyme Add Enzyme (5 µL) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution (2X Fluorescent Peptide) Add_Substrate Add Substrate (5 µL) Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Calculate IC50 & Z'-Factor Read_Plate->Analyze_Data

Caption: High-Throughput Screening Workflow for HCX Inhibition.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Enzyme cluster_downstream Downstream Effects Metabolite_A Metabolite A HCX Human Carboxylase X (HCX) Metabolite_A->HCX Substrate Metabolite_B Metabolite B HCX->Metabolite_B Product Disease_Pathway Disease Pathway Activation Metabolite_B->Disease_Pathway Inhibitor 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Inhibitor->HCX Inhibition

Caption: Hypothetical Signaling Pathway of HCX.

Application of Benzazepinones in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzazepinones are a class of heterocyclic compounds characterized by a fused benzene and azepinone ring system. This structural motif has proven to be a versatile scaffold for the development of potent and selective ligands for various targets within the central nervous system (CNS). In neuroscience research, benzazepinone derivatives have emerged as critical tools for dissecting complex neural circuits and as promising therapeutic agents for a range of neurological and psychiatric disorders. Their applications span from the modulation of dopaminergic and cholinergic neurotransmission to the targeting of enzymes implicated in neurodegenerative diseases.

This document provides detailed application notes and protocols for the use of key benzazepinone-based compounds in neuroscience research, with a focus on their role as dopamine receptor antagonists, nicotinic acetylcholine receptor (nAChR) partial agonists, and γ-secretase modulators.

I. Benzazepinones as Dopamine D1 Receptor Antagonists

The benzazepine derivative SCH-23390 is a highly potent and selective antagonist for the D1-like dopamine receptors (D1 and D5).[1][2] It is an invaluable tool for studying the role of D1 receptor signaling in various brain functions, including reward, motivation, and motor control.

Quantitative Data: Receptor Binding Affinity of SCH-23390
CompoundReceptor SubtypeK_i_ (nM)SpeciesReference
SCH-23390Dopamine D10.2Human[1][2]
Dopamine D50.3Human[1][2]
Serotonin 5-HT2C9.3Human[3][4]
Signaling Pathway

Dopamine D1 receptors are Gs-coupled receptors that, upon activation by dopamine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. SCH-23390 blocks this signaling cascade by competitively inhibiting dopamine binding.

D1_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates SCH23390 SCH-23390 SCH23390->D1R Blocks G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway and Site of Action for SCH-23390.
Experimental Protocols

This protocol determines the affinity of a test compound for the D1 receptor by measuring its ability to displace the radiolabeled antagonist [³H]-SCH-23390 from receptor preparations.

Materials:

  • Cell membranes expressing human D1 receptors

  • [³H]-SCH-23390 (specific activity ~70-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Test compound (e.g., SCH-23390 for self-displacement or other benzazepinones)

  • Non-specific binding control: 10 µM (+)-butaclamol

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats, cell harvester, and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-SCH-23390 (final concentration ~0.5 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM (+)-butaclamol.

  • Add 100 µL of the D1 receptor membrane preparation (final protein concentration ~2.4 mg/mL) to each well to initiate the binding reaction.[5]

  • Incubate the plate at 37°C for 30 minutes to reach equilibrium.[5]

  • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound and calculate the K_i_ value using the Cheng-Prusoff equation.

This protocol measures the effect of locally administered SCH-23390 on extracellular dopamine levels in a specific brain region (e.g., the striatum) of an anesthetized rat.[6][7][8]

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microdialysis probe (4-mm membrane)

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • SCH-23390 (10 µM in aCSF)

  • HPLC system with electrochemical detection

  • Perfusion pump

Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Implant a guide cannula into the striatum.[6]

  • Insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a flow rate of 1.8-2.2 µL/min.[8]

  • Allow a 90-120 minute equilibration period and collect baseline dialysate samples every 20 minutes.

  • Switch the perfusion medium to aCSF containing 10 µM SCH-23390.

  • Continue to collect dialysate samples for at least 60-120 minutes.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage of the baseline dopamine concentration.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Implant Guide Cannula (Striatum) Stereotaxic->Surgery Probe_Insertion Insert Microdialysis Probe Perfusion_aCSF Perfuse with aCSF (Baseline) Probe_Insertion->Perfusion_aCSF Sample_Collection1 Collect Baseline Samples Perfusion_aCSF->Sample_Collection1 Perfusion_Drug Switch to aCSF + SCH-23390 Sample_Collection1->Perfusion_Drug Sample_Collection2 Collect Experimental Samples Perfusion_Drug->Sample_Collection2 HPLC Analyze Dopamine Levels (HPLC-ED) Sample_Collection2->HPLC Data_Analysis Calculate % Change from Baseline HPLC->Data_Analysis

Experimental Workflow for In Vivo Microdialysis.

II. Benzazepinones as Nicotinic Acetylcholine Receptor Partial Agonists

Varenicline, a benzazepine derivative, is a partial agonist of the α4β2 nicotinic acetylcholine receptor and is widely used as a smoking cessation aid.[2][9] Its mechanism of action involves both providing a moderate level of receptor stimulation to alleviate withdrawal symptoms and blocking the effects of nicotine.[9]

Quantitative Data: Receptor Binding and Functional Activity of Varenicline
ParameterReceptor SubtypeValueSpeciesReference
K_i_ (nM) α4β2 nAChR0.06 - 0.14Human/Rat[10][11]
α6β2* nAChR0.12 - 0.13Rat/Monkey[10]
α7 nAChR322Human[11]
5-HT3350Human[9]
EC₅₀ (µM) α6β2* nAChR (DA release)0.007Rat[10]
α4β2* nAChR (DA release)0.086Rat[10]
α3β4* nAChR (AP firing)1.8Human[12]
IC₅₀ (nM) α6β2* nAChR (DA release)3.7Rat[13]

Note: The asterisk () indicates the potential presence of other nicotinic subunits in the receptor complex.*

Signaling Pathway

Varenicline acts as a partial agonist at α4β2 nAChRs, which are ligand-gated ion channels. Its binding leads to a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. As a partial agonist, it produces a smaller maximal response compared to the full agonist, nicotine.

nAChR_Signaling cluster_membrane Neuronal Membrane Nicotine Nicotine (Full Agonist) nAChR α4β2 nAChR Nicotine->nAChR Strong Activation Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Moderate Activation & Competitive Inhibition Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization DA_Release Dopamine Release Depolarization->DA_Release Triggers

Nicotinic Acetylcholine Receptor Signaling and Varenicline's Dual Action.
Experimental Protocols

This protocol measures the effect of varenicline on the function of nAChRs in cultured neurons or brain slices.[14][15][16]

Materials:

  • Cultured neurons or acute brain slices

  • Whole-cell patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular solution (e.g., CsCl-based for recording currents)

  • Extracellular solution (aCSF)

  • Varenicline

  • Agonist (e.g., acetylcholine or nicotine)

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

Procedure:

  • Prepare the cell culture or brain slice and place it in the recording chamber perfused with aCSF.

  • Pull a glass micropipette and fill it with intracellular solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Establish a baseline recording of spontaneous or evoked postsynaptic currents.

  • Bath-apply varenicline at various concentrations and record the induced current or its effect on agonist-evoked currents.

  • To study its partial agonist properties, co-apply varenicline with a saturating concentration of nicotine.

  • Analyze the changes in current amplitude, frequency, and kinetics.

III. Benzazepinones as γ-Secretase Modulators in Alzheimer's Disease Research

Certain benzazepinone derivatives have been investigated as γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[17] These compounds allosterically modulate the activity of γ-secretase, an enzyme complex that cleaves the amyloid precursor protein (APP), to shift the production of amyloid-beta (Aβ) from the highly amyloidogenic Aβ42 species to shorter, less toxic forms like Aβ38.

Quantitative Data: Activity of a Benzazepinone-based γ-Secretase Inhibitor
CompoundAssayIC₅₀ (nM)Reference
(R/S),(S)-13 (dibenzazepinone derivative)γ-secretase inhibition1.7[18]
Signaling Pathway

γ-secretase is a multi-subunit protease that performs the final cleavage of APP to generate Aβ peptides. GSMs are thought to bind to an allosteric site on the presenilin subunit, the catalytic core of the complex, inducing a conformational change that alters the cleavage site preference.

Gamma_Secretase_Modulation APP Amyloid Precursor Protein (APP) Gamma_Secretase γ-Secretase (Presenilin) APP->Gamma_Secretase Abeta42 Aβ42 (Amyloidogenic) Gamma_Secretase->Abeta42 Cleavage Abeta38 Aβ38 (Less Amyloidogenic) Gamma_Secretase->Abeta38 Cleavage GSM Benzazepinone GSM GSM->Gamma_Secretase Allosteric Modulation

Modulation of γ-Secretase Activity by Benzazepinone-based GSMs.
Experimental Protocols

This protocol quantifies the amount of Aβ42 produced by cells treated with a potential γ-secretase modulator.[19][20][21][22]

Materials:

  • CHO cells stably expressing human APP

  • Cell culture medium and supplements

  • Test compound (benzazepinone-based GSM)

  • Human Aβ42 ELISA kit

  • Microplate reader

Procedure:

  • Plate CHO-APP cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Collect the conditioned media from each well.

  • Perform the Aβ42 sandwich ELISA according to the manufacturer's instructions. This typically involves: a. Adding the conditioned media to wells pre-coated with an Aβ42 capture antibody. b. Incubating to allow Aβ42 to bind. c. Washing the wells to remove unbound material. d. Adding a biotinylated detection antibody specific for Aβ42. e. Incubating and washing. f. Adding streptavidin-horseradish peroxidase (HRP) conjugate. g. Incubating and washing. h. Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of Aβ42 in each sample based on a standard curve.

  • Determine the IC₅₀ value for the reduction of Aβ42 production.

Conclusion

Benzazepinones represent a structurally and functionally diverse class of compounds with significant applications in neuroscience research. As highly selective dopamine D1 receptor antagonists, nAChR partial agonists, and γ-secretase modulators, they provide researchers with powerful tools to investigate fundamental neurobiological processes and to explore novel therapeutic strategies for a variety of CNS disorders. The protocols and data presented here offer a guide for the effective utilization of these compounds in the laboratory.

References

Application Notes: 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document aims to provide comprehensive application notes and detailed protocols for the utilization of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid as an enzyme inhibitor. Our goal is to equip you with the necessary information to effectively incorporate this compound into your research and development workflows.

Important Notice: Following an extensive search of scientific literature and databases, we must report that there is currently no publicly available information detailing the specific enzyme inhibitory activity of this compound. The scientific community has not yet published studies that identify its target enzyme(s), characterize its mechanism of inhibition, or quantify its potency (e.g., IC50 or Ki values).

While the broader class of benzazepine derivatives has been investigated for a range of biological activities, including as kinase inhibitors and agents targeting the central nervous system, specific data for the 7-oxoacetic acid derivative remains elusive.

Moving Forward in Your Research:

Given the absence of established data, researchers interested in the potential enzyme inhibitory properties of this compound are encouraged to undertake initial screening and characterization studies. Below, we provide a generalized workflow and hypothetical protocols that can be adapted for this purpose. These are intended to serve as a starting point for your investigations.

General Experimental Workflow for Characterizing a Novel Enzyme Inhibitor

This workflow outlines the logical progression for identifying the target and characterizing the inhibitory properties of a novel compound like this compound.

experimental_workflow cluster_screening Target Identification cluster_characterization Inhibition Characterization cluster_cellular Cellular & In Vivo Validation A Compound Acquisition (2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid) B High-Throughput Screening (Panel of diverse enzymes) A->B Screen against C Hit Identification (Enzymes showing inhibition) B->C Analyze data D Dose-Response Assays (Determination of IC50) C->D Validate hits G Cell-Based Assays (Target engagement & downstream effects) C->G Translate to cellular context E Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) D->E Characterize potency F Determination of Ki E->F Elucidate mechanism H In Vivo Efficacy Studies (Animal models) G->H Assess in vivo relevance

Figure 1: General workflow for enzyme inhibitor characterization.

Hypothetical Protocols for Initial Investigation

The following are generalized protocols that can be adapted for the initial screening and characterization of this compound against a putative enzyme target.

Protocol 1: Initial Enzyme Activity Screening

Objective: To determine if this compound inhibits the activity of a specific enzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound to the designated wells at a final screening concentration (e.g., 10 µM). Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add the enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time using a microplate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay).

  • Calculate the percentage of inhibition for the test compound relative to the vehicle control.

Protocol 2: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a serial dilution of the this compound stock solution.

  • Follow the steps outlined in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations to the designated wells.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Hypothetical Signaling Pathway Inhibition

Should initial screenings identify a target enzyme, for instance, a specific kinase, the inhibitory effect of this compound could be visualized within its signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be affected.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Inhibitor->Kinase1 Inhibits Gene Gene Expression TF->Gene Regulates

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Kinases

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 2: Hypothetical Kinetic Parameters of Inhibition for Kinase A

ParameterValue
Ki (µM)Value
Mechanisme.g., Competitive

We hope that these generalized guidelines will be a valuable resource for initiating your investigation into the potential enzymatic inhibitory properties of this compound. We encourage the scientific community to share their findings to advance our collective understanding of this and other novel compounds.

Application Notes and Protocols for In Vivo Studies of Benzazepine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on various benzazepine and benzodiazepine derivatives in animal models. This information provides a comparative overview of dosages, pharmacokinetic parameters, and efficacy.

Table 1: Pharmacokinetic Parameters of Benzazepine Derivatives in Rodent and Non-Rodent Models

CompoundAnimal ModelDose & RouteT½ (half-life)Vd (Volume of Distribution)ClearanceBioavailabilityReference
6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 86466)RatIV0.24 hr (distribution), ~2 hr (terminal)12.1 L/kg (steady state)191 ml/min/kg-[1]
6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 86466)DogIV0.37 hr (distribution), ~2 hr (terminal)8.2 L/kg (steady state)56 ml/min/kg-[1]
DiazepamRat1 mg/kg IV----[2]
DiazepamRat2 mg/kg INtmax: 5 min--68.4% (plasma), 67.7% (brain)[2]
DiazepamRabbit1 mg/kg IV----[2]
DiazepamRabbit2 mg/kg INtmax: 10 min--51.6% (plasma), 45.9% (brain)[2]
CarbamazepineSprague-Dawley Rat75 mg/kg oral (q.i.d.)---Maintained within therapeutic window (4-12 µg/mL)[3]

IN: Intranasal, IV: Intravenous

Table 2: Efficacy of Benzodiazepine and Related Derivatives in Animal Models of Seizures and Anxiety

CompoundAnimal ModelTestEffective Dose (ED50) / Effective ConcentrationReference
CarbamazepineSprague-Dawley RatMaximal Electroshock Seizures7.5 mg/kg[4]
CarbamazepineGEPR-9s RatAudiogenic Seizures3 mg/kg[4]
CarbamazepineGEPR-3s RatAudiogenic Seizures25 mg/kg[4]
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)CD-1 MiceMaximal Electroshock Seizures (MES)27.4 mg/kg[5]
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)CD-1 Mice6 Hz Seizures (32 mA)30.8 mg/kg[5]
4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102)Swiss MiceLight-Dark Box & Open Field TestsAnxiolytic effect at various doses; sedation at 10.0 mg/kg[6]
DiazepamRatVogel's Conflict TestProduced anti-punishment action[7]
MidazolamRatVogel's Conflict TestProduced anti-punishment action[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the in vivo evaluation of benzazepine derivatives.

Protocol 1: Pharmacokinetic Study in Rats

This protocol is a generalized procedure based on studies with 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine and diazepam.[1][2]

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Compound Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400). Administration is performed via the tail vein at a specified dose (e.g., 1 mg/kg).

  • Oral (PO): The compound is formulated as a solution or suspension and administered by oral gavage. For some compounds like carbamazepine, an automated drug delivery system can be used for chronic dosing.[3]

  • Intranasal (IN): A specific formulation, potentially a microemulsion, is prepared to enhance absorption. The dose is administered into the nostrils of the anesthetized animal.[2]

3. Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from the jugular vein or another appropriate site into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • For brain uptake studies, animals are euthanized at specific time points, and brain tissue is rapidly excised, sectioned (e.g., olfactory bulb, cerebrum, cerebellum), weighed, and homogenized.[2]

4. Sample Analysis:

  • Drug concentrations in plasma and brain homogenates are typically determined using a validated High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method.[2]

5. Data Analysis:

  • Pharmacokinetic parameters such as half-life (T½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) are calculated using appropriate software (e.g., Monolix, WinNonlin) and compartmental models (e.g., two-compartment open model).[1][3]

Protocol 2: Anticonvulsant Activity Assessment in Mice (Maximal Electroshock Seizure Model)

This protocol is based on the evaluation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives.[5]

1. Animal Model:

  • Species: CD-1 mice.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

2. Compound Administration:

  • The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

3. MES Test Procedure:

  • At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electroshock is delivered via corneal electrodes.

  • The electrical stimulus parameters are standardized (e.g., 50 Hz, 0.2 s duration).

  • The animals are observed for the presence or absence of the tonic hind limb extension seizure.

4. Data Analysis:

  • The percentage of animals protected from the tonic hind limb extension at each dose is calculated.

  • The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is determined using probit analysis.

Protocol 3: Anxiolytic Activity Assessment in Mice (Light-Dark Box Test)

This protocol is based on the evaluation of 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one.[6]

1. Animal Model:

  • Species: Swiss mice.

2. Apparatus:

  • A two-compartment box with one compartment brightly illuminated and the other dark. An opening connects the two compartments.

3. Compound Administration:

  • The test compound is administered orally (p.o.) at different doses. A control group receives the vehicle.

4. Test Procedure:

  • After a specified period post-administration, each mouse is placed in the center of the light compartment, facing away from the opening.

  • The behavior of the mouse is recorded for a set duration (e.g., 5 minutes).

  • Parameters measured include the time spent in the light compartment, the number of transitions between the two compartments, and locomotor activity.

5. Data Analysis:

  • An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vivo study of benzazepine derivatives.

G cluster_0 In Vivo Pharmacokinetic Workflow AnimalModel Animal Model Selection (e.g., Rat, Mouse) Dosing Compound Administration (IV, PO, IP, IN) AnimalModel->Dosing Sampling Sample Collection (Blood, Brain Tissue) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Model Pharmacokinetic Modeling (T½, AUC, Vd, CL) Analysis->PK_Model

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of novel compounds.

G cluster_1 Potential CNS Therapeutic Targets for Benzazepines GABA_A GABA-A Receptors Anxiety Anxiety GABA_A->Anxiety Epilepsy Epilepsy GABA_A->Epilepsy AMPA AMPA Receptors AMPA->Epilepsy Neuroprotection Neuroprotection AMPA->Neuroprotection

Caption: Potential signaling pathways and therapeutic applications for benzazepine derivatives.

G cluster_2 Anticonvulsant Screening Cascade MES_Test Maximal Electroshock (MES) Test Dose_Response Dose-Response & ED50 Determination MES_Test->Dose_Response scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ_Test->Dose_Response SixHz_Test 6 Hz Seizure Test SixHz_Test->Dose_Response Toxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Toxicity

Caption: A typical experimental workflow for evaluating the anticonvulsant properties of a test compound.

References

Application Notes and Protocols: Developing a Cellular Thermal Shift Assay for 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein within a cellular environment.[1][2] The principle of CETSA is based on the ligand-induced stabilization of a protein, which results in an increased resistance to thermal denaturation.[1][2][3] Upon heating, proteins unfold and aggregate; however, when a ligand is bound to its target protein, the resulting complex is often more stable and will denature at a higher temperature. By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides direct evidence of target engagement in physiologically relevant settings such as cell lysates, intact cells, and even tissue samples.[1][4]

This application note provides a detailed protocol for the development of a CETSA to evaluate the target engagement of the novel compound 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid. This compound is a derivative of 4,5-Dihydro-1-benzoazepin-2(3H)-one, which has been used as a reactant in the synthesis of tetracyclic quinoxaline butyrophenones for potential treatment of neuropsychiatric and neurological disorders.[5] For the purpose of this protocol, we will hypothesize that this compound targets "Protein X," a key protein implicated in a relevant neurological signaling pathway.

The following sections will detail the experimental workflow, from cell culture and compound treatment to data acquisition and analysis using Western blotting for the detection of soluble Protein X.

Principle of CETSA

The fundamental concept behind CETSA is that the binding of a ligand to a protein enhances the protein's thermal stability. This stabilization leads to a shift in the protein's melting curve, which can be monitored experimentally.

cluster_0 Without Ligand cluster_1 With Ligand Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Ligand Ligand Protein-Ligand Complex Protein-Ligand Complex Ligand->Protein-Ligand Complex Heat_2 Heat Protein-Ligand Complex->Heat_2 Stable Complex Stable Complex Heat_2->Stable Complex

Caption: Ligand-induced thermal stabilization of a target protein.

Experimental Workflow

The overall workflow for performing a Cellular Thermal Shift Assay involves several key steps, from sample preparation to data analysis. The following diagram outlines the typical procedure for a CETSA experiment.

Cell_Culture 1. Cell Culture (e.g., neuronal cell line) Compound_Treatment 2. Compound Treatment (Vehicle vs. This compound) Cell_Culture->Compound_Treatment Harvest_and_Aliquot 3. Cell Harvesting and Aliquoting Compound_Treatment->Harvest_and_Aliquot Thermal_Shift 4. Thermal Shift Assay (Heating at different temperatures) Harvest_and_Aliquot->Thermal_Shift Cell_Lysis 5. Cell Lysis (Freeze-thaw cycles) Thermal_Shift->Cell_Lysis Clarification 6. Clarification of Lysate (Centrifugation to separate soluble and precipitated fractions) Cell_Lysis->Clarification Protein_Quantification 7. Protein Quantification (e.g., Western Blot for Protein X) Clarification->Protein_Quantification Data_Analysis 8. Data Analysis (Melt curve and ITDR curve generation) Protein_Quantification->Data_Analysis

References

Application Notes and Protocols: The Use of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, typically with a molecular weight of less than 300 Da, can form high-quality interactions and serve as efficient starting points for the development of potent and selective inhibitors.[3][4][5] This document provides detailed application notes and protocols for the use of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid, a promising scaffold for FBDD campaigns.

This compound is a derivative of 4,5-Dihydro-1-benzoazepin-2(3H)-one.[6] Its rigid bicyclic core, coupled with the carboxylic acid moiety, presents key interaction points for forming hydrogen bonds and salt bridges with protein targets, making it an attractive fragment for screening against various protein classes, particularly enzymes such as kinases and proteases, as well as reader domains that recognize acetylated lysines.

Hypothetical Target: Bromodomain-Containing Protein 4 (BRD4)

For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting the first bromodomain (BD1) of BRD4, a key regulator of oncogene expression and a validated target in oncology. The 7-oxoacetic acid moiety of the fragment is hypothesized to interact with the key acetyl-lysine binding residues within the BRD4(BD1) pocket.

Data Presentation: Fragment Screening and Hit Validation

The following tables summarize hypothetical quantitative data from a screening cascade for this compound against BRD4(BD1).

Table 1: Biophysical Screening of this compound against BRD4(BD1)

Screening TechniqueParameterResult
Primary Screen
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔTm)+ 2.5 °C
Secondary Screen
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)450 µM
Hit Validation
Saturation-Transfer Difference NMR (STD-NMR)Binding ConfirmationPositive
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)380 µM
Enthalpy (ΔH)-8.2 kcal/mol
Stoichiometry (n)0.98

Table 2: Structure-Activity Relationship (SAR) of Initial Analogs

CompoundR-Group ModificationKD (µM) via SPRLigand Efficiency (LE)
Fragment Hit
This compound-4500.35
Analogs
Analog 18-chloro substitution2800.36
Analog 2N-methyl substitution> 1000N/A
Analog 37-acetic acid (no oxo)9500.28

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

Objective: To identify fragments that bind to and stabilize the target protein, resulting in a measurable increase in its melting temperature (Tm).

Materials:

  • Recombinant human BRD4(BD1) protein (1 mg/mL stock)

  • This compound (100 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plates

  • Real-time PCR instrument

Methodology:

  • Prepare a 2x protein/dye master mix by diluting BRD4(BD1) to 4 µM and SYPRO Orange to 10x in DSF buffer.

  • Dispense 10 µL of the master mix into each well of a 96-well plate.

  • Add 100 nL of the fragment stock solution (or DMSO for control) to the appropriate wells to achieve a final fragment concentration of 1 mM. The final protein concentration will be 2 µM.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Calculate the Tm for each well by fitting the melt curve to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates a potential hit.

Protocol 2: Surface Plasmon Resonance (SPR) for KD Determination

Objective: To confirm binding and determine the kinetic and affinity constants (kon, koff, and KD) of fragment binding.

Materials:

  • Biotinylated recombinant human BRD4(BD1)

  • Streptavidin-coated SPR sensor chip

  • SPR instrument (e.g., Biacore)

  • Running buffer (e.g., HBS-EP+ buffer)

  • Serial dilutions of this compound in running buffer (e.g., 1 mM down to 15.6 µM)

Methodology:

  • Immobilize biotinylated BRD4(BD1) onto the streptavidin sensor chip to a level of ~2000 Response Units (RU). Use a reference flow cell with no protein for background subtraction.

  • Perform a buffer-only injection to establish a baseline.

  • Inject the serial dilutions of the fragment over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).

  • Allow the fragment to dissociate in running buffer for a defined time (e.g., 120 seconds).

  • Regenerate the sensor surface if necessary (e.g., with a short pulse of buffer with high salt concentration).

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the kon, koff, and calculate the KD (KD = koff/kon).

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (N ~ 2000) PrimaryScreen Primary Screen (e.g., DSF, NMR) FragmentLibrary->PrimaryScreen Hits Initial Hits (High mM to low µM) PrimaryScreen->Hits SecondaryScreen Secondary Screen (e.g., SPR, ITC) Hits->SecondaryScreen ValidatedHits Validated Hits with Binding Mode StructuralBiology Structural Biology (X-ray, NMR) SecondaryScreen->StructuralBiology StructuralBiology->ValidatedHits FragmentGrowing Fragment Growing/ Linking/Merging ValidatedHits->FragmentGrowing LeadCompound Lead Compound (nM Potency) SAR SAR by Chemistry FragmentGrowing->SAR SAR->LeadCompound

Caption: A typical workflow for fragment-based drug discovery.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Oncogenic Signaling cluster_drug Mechanism of Action BRD4 BRD4 Transcription Transcription Factors (e.g., c-Myc) BRD4->Transcription activates Histones Acetylated Histones Histones->BRD4 recruits GeneExpression Oncogene Expression Transcription->GeneExpression Proliferation Tumor Cell Proliferation GeneExpression->Proliferation Fragment 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Lead Optimized Lead Compound Fragment->Lead optimized to Lead->BRD4 inhibits binding

Caption: Inhibition of the BRD4 signaling pathway.

Conclusion

This compound represents a valuable starting point for FBDD campaigns against targets with well-defined acetyl-lysine or similar polar binding pockets. The protocols and data presented herein, though based on a hypothetical scenario, provide a robust framework for researchers to utilize this and similar fragments in their own drug discovery efforts. The key to success in FBDD lies in the application of sensitive biophysical techniques for the detection of these weak-affinity interactions, followed by structure-guided optimization to generate potent and selective lead compounds.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in aqueous buffers. The following information is designed to provide practical guidance for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound is a weakly acidic compound, and like many carboxylic acids, its solubility in aqueous solutions is highly dependent on the pH of the buffer. In its undissociated (protonated) form, which is prevalent at acidic pH, the compound is less soluble. As the pH increases, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

Q2: What is the predicted pKa of the carboxylic acid group in this compound?

Q3: What are the primary methods to improve the solubility of this compound?

A3: The primary strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the polarity of the solvent system.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.

Troubleshooting Guide

Issue 1: The compound does not dissolve in my neutral pH buffer (e.g., PBS pH 7.4).
  • Cause: At neutral pH, a significant portion of the carboxylic acid may still be in its less soluble, protonated form.

  • Solution:

    • Increase the pH: Adjust the pH of your buffer to a more alkaline value (e.g., pH 8.0 or higher). This will shift the equilibrium towards the more soluble carboxylate form.

    • Use a higher pH buffer: Consider using a buffer system with a higher native pH, such as Tris-HCl.

    • Gentle Heating and Sonication: After pH adjustment, gentle warming (e.g., to 37°C) and sonication can help to expedite dissolution.

Issue 2: The compound precipitates out of solution after initial dissolution.
  • Cause: This can occur due to a variety of factors, including a change in temperature, slow equilibration to a less soluble form, or interaction with other components in the buffer. If co-solvents are used, dilution with an aqueous medium can cause precipitation if the final co-solvent concentration is too low to maintain solubility.

  • Solution:

    • Ensure Complete Deprotonation: Verify that the buffer pH is at least 2 units above the estimated pKa of the compound.

    • Optimize Co-solvent Concentration: If using a co-solvent, ensure the final concentration in your experimental setup is sufficient to maintain solubility. A titration experiment can help determine the minimum required co-solvent percentage.

    • Consider Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portions of the molecule, preventing precipitation even at lower pH values.

Issue 3: I need to work at a specific pH where the compound has low solubility.
  • Cause: Experimental constraints may dictate a specific pH range that is not optimal for the compound's solubility.

  • Solution:

    • Co-solvent Systems: Employ a co-solvent such as DMSO or ethanol. Start with a small percentage (e.g., 1-5%) and gradually increase as needed. Be mindful of the potential effects of the co-solvent on your downstream experiments.

    • Cyclodextrin Complexation: This is often the preferred method when the pH cannot be altered and organic solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.

Quantitative Data Summary

The following tables provide representative data on the solubility of carboxylic acids under different conditions. This data can be used as a general guide for this compound, though empirical determination for the specific compound is recommended.

Table 1: Effect of pH on the Solubility of a Representative Carboxylic Acid

Buffer pHRelative SolubilityPredominant Species
3.0LowR-COOH (Neutral)
5.0ModerateR-COOH / R-COO-
7.0HighR-COO- (Anion)
9.0Very HighR-COO- (Anion)

Table 2: Effect of Co-solvents on the Solubility of a Representative Carboxylic Acid at pH 7.0

Co-solventConcentration (% v/v)Relative Solubility Increase
None01x
DMSO5~5-10x
DMSO10~20-50x
Ethanol5~2-5x
Ethanol10~10-20x

Table 3: Effect of Cyclodextrin on the Solubility of a Representative Carboxylic Acid at pH 7.0

CyclodextrinConcentration (mM)Relative Solubility Increase
None01x
HP-β-CD10~5-15x
HP-β-CD50~50-100x

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of this compound at various pH values.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Add Excess Compound: To a series of glass vials, add an excess amount of the compound to a fixed volume of each buffer (e.g., 1 mL).

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant and dilute it with the corresponding buffer to a concentration within the linear range of your analytical method.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility at each pH.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to determine the effect of a co-solvent on the solubility of the compound.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions (at a fixed pH) containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% DMSO).

  • Follow Shake-Flask Method: Follow steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Analyze Data: Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin Phase Solubility Study

This protocol is used to determine the effect of a cyclodextrin on the solubility of the compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions (at a fixed pH) containing increasing concentrations of the chosen cyclodextrin (e.g., 0, 5, 10, 25, 50 mM HP-β-CD).

  • Follow Shake-Flask Method: Follow steps 2-7 from Protocol 1 for each cyclodextrin solution.

  • Analyze Data: Plot the solubility of the compound as a function of the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with solid compound buffers Prepare buffers at various pHs start->buffers add_excess Add excess compound to buffers buffers->add_excess equilibrate Equilibrate (24-48h shaking) add_excess->equilibrate separate Separate solid (centrifugation) equilibrate->separate sample Sample and dilute supernatant separate->sample quantify Quantify (UV-Vis/HPLC) sample->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for pH-dependent solubility determination.

troubleshooting_logic start Compound insoluble at neutral pH? increase_ph Increase buffer pH (>8.0) start->increase_ph Yes use_cosolvent Use co-solvent (e.g., DMSO) start->use_cosolvent If pH must be neutral soluble Soluble increase_ph->soluble not_soluble Still insoluble increase_ph->not_soluble If precipitation occurs use_cd Use cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cd If solvent interferes use_cosolvent->soluble use_cd->soluble not_soluble->use_cosolvent

Caption: Troubleshooting logic for solubility issues.

Technical Support Center: Crystallization of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is not crystallizing from the solution, even after cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here are a few troubleshooting steps to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a previous batch of crystalline material, add a tiny seed crystal to the solution. This will act as a template for further crystallization.[2][3]

  • Increase Supersaturation:

    • Evaporation: If you suspect too much solvent was used, you can slowly evaporate some of it to increase the concentration of your compound.[1][2] Be cautious not to evaporate too much, which could cause the compound to "oil out" or precipitate as an amorphous solid.

    • Cooling: Try cooling the solution to a lower temperature, for example, in an ice bath or refrigerator.[2] Slow cooling is often preferred to obtain better quality crystals.[2]

  • Re-evaluate Solvent System: The chosen solvent may be too good at dissolving your compound at all temperatures. Consider a different solvent or a solvent/anti-solvent system.

Q2: My compound has separated as an oil, not as crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when it is highly impure.[2] Here are some strategies to address this:

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, possibly adding a small amount of additional solvent. Then, allow it to cool very slowly.[2] You can insulate the flask to slow down the cooling rate.

  • Change the Solvent: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point.

  • Use a Different Crystallization Technique: Consider techniques like vapor diffusion or layering a poor solvent on top of a solution of your compound.

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I get larger crystals?

A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[4][5] To promote the growth of larger crystals, you need to slow down the crystallization process.

  • Reduce Supersaturation: Add a small amount of additional solvent to the hot solution before cooling. This will decrease the level of supersaturation and slow down the rate of crystal formation.[5]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment like an ice bath.

  • Use a different solvent: A solvent in which your compound has slightly higher solubility at room temperature might promote slower crystal growth.

Q4: The yield of my crystallized product is very low. What are the possible reasons?

A4: A low yield can be disappointing. Here are some potential causes and how to address them:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[1][2] Before discarding the filtrate, you can try to concentrate it to recover more product.

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, this can lead to significant loss.[5] Ensure your filtration apparatus is pre-heated and use a stemless funnel to minimize this.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Use a minimal amount of ice-cold crystallization solvent for washing.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of this compound.

Q1: What are the key properties of this compound to consider for crystallization?

A1: The key properties are its molecular structure, which includes a carboxylic acid and a lactam (cyclic amide), its molecular weight, and its likely polarity.

PropertyValueSignificance for Crystallization
Molecular Formula C₁₂H₁₁NO₄[7]Indicates the presence of heteroatoms (N, O) capable of hydrogen bonding.
Molecular Weight 233.22 g/mol [7]Influences solubility in various solvents.
Functional Groups Carboxylic Acid, Lactam, Aromatic RingThese polar groups suggest that polar solvents will be required for dissolution. The carboxylic acid group also means that the pH of the solution will be a critical parameter.
Predicted Solubility Likely poorly soluble in water, soluble in polar organic solvents.Benzazepinone derivatives are often poorly water-soluble.[8][9] The carboxylic acid group may increase water solubility compared to the parent benzazepinone, but it is still expected to be low.

Q2: How do I select a suitable solvent for crystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10]

  • General Rule: "Like dissolves like." Given the polar functional groups, polar solvents such as alcohols (ethanol, methanol, isopropanol), acetic acid, or mixtures with water are good starting points.

  • Experimental Approach:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a small amount of the solvent (0.5 mL) at room temperature and observe the solubility.

    • If it dissolves, the solvent is too good. If it doesn't, heat the mixture and observe.

    • If it dissolves when hot, it's a potentially good solvent.

    • Allow the hot solution to cool and observe if crystals form.

Q3: Can I use a mixed solvent system?

A3: Yes, a two-solvent system is a very effective technique.[10] This is particularly useful if you can't find a single solvent that meets the ideal criteria.

  • How it works: You dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, you slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the point of saturation). A small addition of the "good" solvent should make it clear again. Slow cooling should then yield crystals.

  • Common Pairs: For a polar compound like this, a good pair might be ethanol/water, acetone/water, or acetic acid/water.

Q4: How does pH affect the crystallization of this compound?

A4: The presence of a carboxylic acid group makes pH a critical parameter.

  • Acidic Conditions: In acidic to neutral pH, the carboxylic acid will be protonated (-COOH), and the molecule will be neutral. This form is likely less soluble in water than its salt form.

  • Basic Conditions: In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This salt form will be significantly more soluble in aqueous solutions.

Therefore, crystallization will likely be more successful in an acidic to neutral pH range. If you are working with a basic solution, you may need to add acid to neutralize it and induce crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the compound.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., water) dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed to form crystals.

  • Isolation and Drying: Follow steps 5-7 from the single solvent protocol.

Visualizations

Troubleshooting_Crystallization start Start Crystallization no_crystals No Crystals Form start->no_crystals Cooling oiling_out Compound Oils Out start->oiling_out Cooling rapid_crystallization Crystallization Too Rapid start->rapid_crystallization Cooling low_yield Low Yield start->low_yield After Isolation success Successful Crystallization start->success Ideal Cooling scratch Scratch Flask no_crystals->scratch Troubleshoot seed Add Seed Crystal no_crystals->seed Troubleshoot concentrate Concentrate Solution no_crystals->concentrate Troubleshoot reheat_slow_cool Reheat & Cool Slowly oiling_out->reheat_slow_cool Troubleshoot change_solvent Change Solvent oiling_out->change_solvent Troubleshoot add_solvent Add More Solvent rapid_crystallization->add_solvent Troubleshoot slow_cooling Insulate Flask rapid_crystallization->slow_cooling Troubleshoot check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor Troubleshoot check_filtration Review Filtration/Washing low_yield->check_filtration Troubleshoot scratch->success seed->success concentrate->success reheat_slow_cool->success change_solvent->success add_solvent->success slow_cooling->success check_mother_liquor->concentrate check_filtration->success

Caption: A flowchart for troubleshooting common crystallization problems.

Solvent_Selection_Workflow start Start: Select Potential Solvents test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility dissolves_rt Dissolves at RT test_rt_solubility->dissolves_rt heat_solution Heat Solution dissolves_rt->heat_solution No consider_mixed Consider for Mixed Solvent System dissolves_rt->consider_mixed Yes dissolves_hot Dissolves when Hot heat_solution->dissolves_hot cool_solution Cool Solution dissolves_hot->cool_solution Yes bad_solvent Unsuitable Solvent dissolves_hot->bad_solvent No crystals_form Crystals Form cool_solution->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: Workflow for selecting an appropriate crystallization solvent.

References

How to prevent degradation of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution can be influenced by several factors, primarily pH, temperature, and light exposure. The molecule contains a lactam (a cyclic amide) within the benzazepinone ring and an α-keto acid (oxoacetic acid) moiety, both of which can be susceptible to hydrolysis and other degradation pathways.

Q2: How does pH affect the stability of the compound?

A2: The stability of compounds containing amide and carboxylic acid groups is often pH-dependent.[1] Acidic or basic conditions can catalyze the hydrolysis of the amide bond in the benzazepinone ring. The oxoacetic acid side chain can also undergo reactions like decarboxylation or disproportionation, which can be influenced by pH.[2] For instance, studies on similar compounds have shown that degradation can be significant at pH values below 7.[3] A neutral pH is generally a good starting point for storage and experimentation, but empirical testing is recommended.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: The choice of solvent is critical. While aqueous buffers are common for biological assays, the compound's stability in these systems should be verified. For stock solutions, aprotic organic solvents such as DMSO or DMF are generally preferred as they minimize the risk of hydrolysis. When preparing aqueous working solutions, it is advisable to dilute the stock solution into a buffer of appropriate pH immediately before use.

Q4: Are there any special storage conditions recommended for solutions of this compound?

A4: Yes, to minimize degradation, solutions of this compound should be stored at low temperatures, typically -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[4][5] It is also good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q5: What are the potential degradation products I should be aware of?

A5: While specific degradation products for this exact molecule are not extensively documented in the provided literature, based on its structure, potential degradation could involve:

  • Hydrolysis of the lactam: This would open the seven-membered ring to form an amino acid derivative.

  • Decarboxylation of the oxoacetic acid: This would result in the loss of CO2 and the formation of a methyl ketone.

  • Disproportionation (Cannizzaro reaction) of the glyoxylic acid moiety: This could lead to the formation of a glycolic acid derivative and an oxalic acid derivative.[2]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it may be due to the degradation of your compound in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored for extended periods at room temperature.

  • Control for pH: Ensure the pH of your experimental buffer is consistent and within a stable range for the compound. If possible, perform a preliminary pH stability study.

  • Minimize Light Exposure: Protect your solutions from light at all stages of your experiment.

  • Maintain Low Temperatures: Keep solutions on ice whenever possible during experimental setup.

Issue 2: Loss of Compound Potency Over Time

A gradual decrease in the measured activity or concentration of the compound suggests degradation in your stock or working solutions.

Troubleshooting Steps:

  • Perform a Stability Study: A simple stability study can help determine the rate of degradation under your specific experimental conditions. An outline for such a study is provided in the "Experimental Protocols" section.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into single-use volumes.

  • Analytical Verification: Use analytical techniques like HPLC or LC-MS to check the purity of your stock solution and to detect the presence of any degradation products.[6][7]

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions. Note: This data is illustrative and should be confirmed by experimental studies.

Condition Solvent Temperature Incubation Time Remaining Compound (%)
1pH 4.0 Buffer25°C24 hours75%
2pH 7.0 Buffer25°C24 hours95%
3pH 9.0 Buffer25°C24 hours80%
4pH 7.0 Buffer4°C24 hours99%
5DMSO25°C24 hours>99%
6pH 7.0 Buffer (exposed to light)25°C24 hours85%

Experimental Protocols

Protocol 1: Small-Scale pH Stability Study

This protocol outlines a method to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Aqueous buffers at various pH values (e.g., pH 4, 7, and 9)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into each of the pH buffers to a final concentration suitable for your analytical method (e.g., 100 µM).

  • Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity.

  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots from each solution and analyze them by HPLC or LC-MS.

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 measurement.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (in DMSO) dilute Dilute in Buffers (Varying pH) stock->dilute t0_analysis T=0 Analysis (HPLC/LC-MS) dilute->t0_analysis incubation Incubate at Controlled Temperature dilute->incubation calc Calculate % Remaining Compound t0_analysis->calc timed_analysis Time-Point Analysis (e.g., 2, 4, 8, 24h) incubation->timed_analysis timed_analysis->calc conclusion Determine Optimal Storage Conditions calc->conclusion

Caption: Workflow for assessing the stability of the compound.

degradation_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_sidechain Side-Chain Reactions parent 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid lactam_hydrolysis Lactam Ring Opening parent->lactam_hydrolysis H+ or OH- decarboxylation Decarboxylation parent->decarboxylation Heat disproportionation Disproportionation parent->disproportionation H2O

Caption: Potential degradation mechanisms for the compound.

References

Technical Support Center: Overcoming Off-Target Effects of Benzazepinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects associated with benzazepinone compounds in various assays.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Question: My assay results with a benzazepinone compound are highly variable between experiments. What could be the cause and how can I troubleshoot this?

Answer:

Inconsistent results can stem from several factors, including compound instability, aggregation, or non-specific interactions with assay components. Follow these steps to diagnose and resolve the issue:

Troubleshooting Workflow:

  • Assess Compound Stability and Purity:

    • Action: Verify the purity of your benzazepinone compound using techniques like HPLC-MS. Degradation products can have different activity profiles.

    • Protocol: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Investigate Compound Aggregation:

    • Action: Promiscuous inhibition is often caused by the formation of compound aggregates that sequester the target protein.[1][2][3] This behavior is a common source of false positives in high-throughput screening.[1][2][3]

    • Protocol: Perform a detergent-based counter-screen. If the compound's inhibitory activity is significantly reduced in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), aggregation is likely occurring. Dynamic Light Scattering (DLS) can also be used to directly detect aggregate formation.

  • Evaluate for Assay Interference:

    • Action: Benzazepinone compounds, like many other small molecules, can interfere with the assay technology itself.

    • Protocol: Run a control experiment in the absence of the target protein or with a denatured protein to see if the compound still produces a signal. For fluorescence-based assays, check for auto-fluorescence of the compound at the excitation and emission wavelengths used.

Logical Relationship for Troubleshooting Inconsistent Results:

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Suspected Off-Target Activity in Cell-Based Assays

Question: My benzazepinone compound shows potent activity in a cell-based assay, but I'm concerned about off-target effects. How can I confirm on-target engagement and identify potential off-targets?

Answer:

Confirming on-target activity is crucial. A multi-pronged approach involving counter-screens and orthogonal assays is recommended.

Experimental Workflow for Target Validation:

  • Cytotoxicity Counter-Screen:

    • Action: Apparent activity in cell-based assays can be due to cytotoxicity. It's essential to determine the compound's cytotoxic profile.

    • Protocol: Run a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your primary assay. If the IC50 for cytotoxicity is close to the EC50 in your functional assay, the observed activity may be due to cell death.

  • Orthogonal Assays:

    • Action: Use an assay that measures the same biological endpoint but with a different detection method to rule out technology-specific interference.

    • Example: If your primary assay is a luciferase reporter assay, an orthogonal assay could be a qPCR measurement of the target gene's mRNA levels or a Western blot for the protein product.

  • Target Engagement Assays:

    • Action: Directly measure the binding of the compound to its intended target in a cellular context.

    • Examples: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ target engagement assays can confirm that your compound is interacting with the target protein in live cells.

  • Broad Off-Target Profiling:

    • Action: Screen your compound against a panel of common off-targets to identify potential liabilities.

    • Recommendation: Utilize commercially available safety screening panels that include a diverse set of receptors, kinases, ion channels, and enzymes.[4][5]

Signaling Pathway for a Hypothetical Kinase Target:

Kinase_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase_A Target Kinase Receptor->Kinase_A Activates Benzazepinone Benzazepinone Inhibitor Benzazepinone->Kinase_A Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Phosphorylates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Inhibition of a kinase signaling pathway by a benzazepinone compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities for benzazepinone compounds?

A1: While a definitive off-target profile for the entire benzazepinone class is not established, the literature suggests potential interactions with:

  • Kinases: Some benzoxazepine derivatives have been developed as PI3K inhibitors, indicating that the broader benzazepine scaffold may have an affinity for kinase ATP binding sites.[6]

  • GPCRs and Ion Channels: Certain benzazepinone derivatives have been evaluated for their effects on adrenoceptors and calcium channels.[7] Additionally, some benzazepines are known to modulate Kv7 potassium channels.

  • CYP450 Enzymes: Benzodiazepines, a related class of compounds, are known to inhibit or induce cytochrome P450 enzymes, suggesting that benzazepinones may also have this liability.[8]

  • hERG Channel: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity for many small molecules and should be assessed for novel benzazepinone compounds.[9][10][11][12]

Q2: My benzazepinone is a hit in a luciferase reporter assay. How do I rule out direct inhibition of luciferase?

A2: Direct inhibition of the luciferase enzyme is a frequent cause of false positives.[3] To address this:

  • Perform a Luciferase Counter-Assay: Test your compound in a cell-free system containing purified luciferase enzyme and its substrates (luciferin and ATP). A decrease in luminescence indicates direct enzyme inhibition.

  • Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system, such as β-galactosidase or secreted alkaline phosphatase (SEAP).

  • Consider a Different Luciferase: Some engineered luciferases, like NanoLuc®, may have different inhibitor profiles compared to firefly luciferase.[3]

Q3: What is the best way to test for compound aggregation?

A3: The most common and straightforward method is to include a non-ionic detergent in your assay buffer.

  • Protocol: Add 0.01% Triton X-100 to your assay buffer and re-run the dose-response curve for your compound. A significant rightward shift in the IC50 curve is indicative of aggregation-based inhibition. For more quantitative analysis, Dynamic Light Scattering (DLS) can directly measure the formation of sub-micron aggregates in solution.[2]

Q4: My compound is showing cytotoxicity. What are the next steps?

A4: Differentiating targeted anti-proliferative effects from non-specific cytotoxicity is key.

  • Determine the Therapeutic Window: Compare the IC50 for your target of interest with the IC50 for cytotoxicity. A large window (e.g., >10-fold) suggests that the on-target activity is not simply a consequence of cell death.

  • Mechanism of Cell Death Analysis: Use assays to determine if the cytotoxicity is due to apoptosis or necrosis. This can provide clues about the off-target mechanism.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If the SAR for on-target activity differs from the SAR for cytotoxicity, it suggests the two effects are separable.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate how to present results from off-target liability assays.

Table 1: Selectivity Profile of a Hypothetical Benzazepinone Kinase Inhibitor (Compound X)

TargetOn-Target Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
Compound X 501,200>10,000
Control Inhibitor 253005,000

Table 2: Cytotoxicity and Luciferase Interference of Compound X

AssayIC50 (µM)
Primary Cell-Based Assay (EC50) 0.1
MTT Cytotoxicity Assay 15
Luciferase Inhibition Assay > 50

Detailed Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Assay
  • Reagents:

    • Purified firefly luciferase enzyme

    • Luciferase assay buffer (e.g., Promega Luciferase Assay System)[13]

    • D-luciferin substrate

    • ATP

    • Benzazepinone compound and controls

  • Procedure:

    • Prepare a serial dilution of the benzazepinone compound in a 96-well white, opaque-bottom plate.

    • Add the purified luciferase enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Add the luciferase assay reagent containing D-luciferin and ATP.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to a DMSO control (100% activity) and a known luciferase inhibitor (0% activity).

    • Calculate the IC50 value for luciferase inhibition.

Protocol 2: Aggregation Assay using Detergent
  • Reagents:

    • Your standard biochemical or cell-based assay system

    • Triton X-100 (or another non-ionic detergent)

    • Benzazepinone compound

  • Procedure:

    • Prepare two sets of serial dilutions of your benzazepinone compound.

    • To one set, add your standard assay buffer.

    • To the second set, add your assay buffer supplemented with 0.01% Triton X-100.

    • Run your standard assay protocol for both sets of dilutions.

  • Data Analysis:

    • Generate dose-response curves for both conditions (with and without detergent).

    • A significant rightward shift in the IC50 value in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.

Protocol 3: MTT Cell Viability Assay
  • Reagents:

    • Cells of interest

    • Complete cell culture medium

    • Benzazepinone compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the benzazepinone compound for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Calculate the IC50 value for cytotoxicity.

References

Cell viability issues with 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate challenges related to cell viability experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step when observing unexpected cell viability results with this compound?

A1: The first step is to establish a baseline and confirm the consistency of your experimental setup. This involves optimizing your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[1] It is also crucial to run a trial experiment to determine the approximate range of drug sensitivity for the cell lines under study; using 10-fold dilutions of the compound is often a good starting point for this initial test.[2]

Q2: How can I be sure that the observed effect is due to the compound and not the solvent?

A2: Always include a "vehicle control" in your experimental design. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO, ethanol). Cells should be treated with the highest concentration of the vehicle used in the compound-treated wells. This allows you to distinguish between the effect of the compound and any potential cytotoxicity caused by the solvent itself.[3][4]

Q3: My cell viability assay results are not reproducible. What are the common causes?

A3: Lack of reproducibility often stems from methodological inconsistencies. Common culprits include:

  • Variable Cell Density: Seeding an inconsistent number of cells per well.[3][5]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is often recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[1][2]

  • Inconsistent Incubation Times: The duration of compound exposure can significantly impact results.[6]

  • Contamination: Biological or chemical contamination can drastically alter cell health and assay outcomes.[7]

  • Improper Reagent Storage: Reagents, plates, and cells not stored at their recommended temperatures can lead to assay failure.[7]

Q4: Can this compound be interfering with my assay chemistry?

A4: Yes, it is possible. Some compounds can interact directly with assay reagents, leading to false-positive or false-negative results. For instance, in metabolic assays like MTT or XTT, a compound could act as a reducing agent, causing a color change independent of cellular metabolism. To test for this, include a "no-cell" control where you add the compound to media and the assay reagent to see if a reaction occurs.[4][8]

Troubleshooting Guide

Issue 1: High Variance Between Replicates

Q: I am observing significant variability in readings between my technical replicates for the same concentration. What should I check?

A: High variance is often due to technical errors during the assay setup.

  • Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense cells, compound, and reagents accurately.[5]

  • Uneven Cell Seeding: Make sure your cell suspension is homogenous before plating. Gently swirl the flask or tube before aspirating cells for each row to prevent them from settling.

  • Incomplete Reagent Solubilization: For assays like MTT, ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a major source of variability.[9]

  • Automate When Possible: Automating steps like cell plating and treatments can help reduce human error and increase reproducibility.[1][2]

Issue 2: Unexpectedly High or Low Absorbance/Fluorescence Readings

Q: My negative control (untreated cells) shows very low viability, or my positive control (maximum cell death) shows high viability. What could be wrong?

A: This points to a problem with either the cells themselves or the assay controls.

  • Low Viability in Negative Control:

    • Cell Health: The initial cell culture may be unhealthy, overgrown, or have a high passage number.[7]

    • Seeding Density: Too low a cell density can result in poor growth and a weak signal.[5]

    • Media Issues: Ensure the media and supplements are correct for your cell line and have not expired.[7]

  • High Viability in Positive Control:

    • Ineffective Lysis Agent: The agent used to induce 100% cell death (e.g., Triton X-100, saponin) may not be at an effective concentration or may have degraded.

    • Insufficient Incubation: The lysis agent may not have been incubated long enough to ensure complete cell death.

Issue 3: Dose-Response Curve is Not Sigmoidal

Q: I treated cells with a serial dilution of this compound, but the resulting curve is flat or irregular. How do I troubleshoot this?

A: An abnormal dose-response curve suggests several possibilities.

  • Incorrect Concentration Range: The concentrations tested may be too high (all cells die) or too low (no effect observed). You may need to perform a broader range-finding experiment (e.g., from 1 nM to 100 µM) to identify the active concentration range.[2]

  • Compound Instability: The compound may be degrading in the culture medium over the incubation period.

  • Cytostatic vs. Cytotoxic Effects: The compound may not be killing the cells but rather inhibiting their proliferation (cytostatic effect). Assays that measure metabolic activity might not distinguish between a smaller number of healthy cells and a larger number of metabolically inactive cells.[10] Consider using a direct cell counting method or an assay that measures membrane integrity (cytotoxicity) to clarify the mechanism.[10]

Data Presentation

Effective data organization is crucial for interpreting results. Below are example tables for presenting cell viability data.

Table 1: Dose-Response of HCT116 Cells to this compound (48h)

Concentration (µM) Mean Absorbance (OD 570nm) Std. Deviation % Viability (Normalized to Vehicle)
Vehicle (0.1% DMSO) 1.254 0.089 100%
0.1 1.231 0.092 98.2%
1 1.158 0.076 92.3%
5 0.882 0.061 70.3%
10 0.633 0.045 50.5%
25 0.315 0.028 25.1%
50 0.150 0.019 12.0%

| 100 | 0.088 | 0.015 | 7.0% |

Table 2: Comparison of IC50 Values Across Different Cell Lines and Assays

Cell Line Assay Type Incubation Time (h) IC50 (µM)
MCF-7 MTT (Metabolism) 48 12.5
MCF-7 LDH (Cytotoxicity) 48 28.1
HepG2 MTT (Metabolism) 48 8.9
HepG2 LDH (Cytotoxicity) 48 19.5

| A549 | MTT (Metabolism) | 72 | 15.3 |

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol outlines the measurement of cell viability based on the reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells.[9]

Materials:

  • This compound

  • Sterile 96-well flat-bottom plates

  • Cell line of interest in appropriate culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cell suspension to the optimal seeding density (determined previously) and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only and medium-only (no cells) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly with a multichannel pipette.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate percent viability by dividing the absorbance of treated wells by the absorbance of the vehicle control wells and multiplying by 100.

Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Compound->RAF

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Viability Result CheckControls Review Controls: - Vehicle - No-Cell - Positive/Lysis Start->CheckControls ControlsOK Controls Appear Valid CheckControls->ControlsOK  Yes ControlsBad Control Data is Invalid CheckControls->ControlsBad  No CheckAssay Assess Assay Parameters: - Cell Density - Incubation Time - Pipetting ControlsOK->CheckAssay FixControls Troubleshoot Reagents & Cell Health ControlsBad->FixControls Repeat Repeat Experiment FixControls->Repeat AssayOK Parameters Seem Correct CheckAssay->AssayOK  Yes AssayBad Inconsistent Parameters CheckAssay->AssayBad  No ConsiderMechanism Consider Biological Mechanism: - Compound Interference? - Cytostatic Effect? AssayOK->ConsiderMechanism OptimizeAssay Re-optimize Assay (e.g., cell density titration) AssayBad->OptimizeAssay OptimizeAssay->Repeat InterferenceTest Run No-Cell Interference Test ConsiderMechanism->InterferenceTest Interference? AltAssay Use Orthogonal Assay (e.g., LDH or Cell Counting) ConsiderMechanism->AltAssay Cytostatic?

Caption: Experimental workflow for troubleshooting cell viability assays.

Logical_Relationship Result Viability Decreased? Metabolism Metabolic Assay (MTT/XTT) Signal Decreased? Result->Metabolism Yes NoEffect Conclusion: No significant effect on viability at tested doses Result->NoEffect No Membrane Membrane Integrity Assay (LDH) Signal Increased? Metabolism->Membrane Yes Confound Possible Confound: Assay interference or other mechanism Metabolism->Confound No Cytotoxicity Conclusion: Compound is likely CYTOTOXIC Membrane->Cytotoxicity Yes Cytostatic Conclusion: Compound is likely CYTOSTATIC or inhibits metabolism Membrane->Cytostatic No

Caption: Decision tree for interpreting cell viability assay outcomes.

References

How to interpret ambiguous results in experiments with 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid. The information provided is based on general principles of small molecule drug discovery and the known pharmacology of the broader benzazepine class of compounds, which are often investigated for their effects on the central nervous system.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific data for this exact molecule is limited, compounds with a benzazepine core structure are frequently investigated for their modulatory effects on neurotransmitter systems. Given its structural similarities to other psychoactive compounds, a likely mechanism of action involves the modulation of GABA-A receptors, similar to benzodiazepines.[1][2][3][4] This interaction is expected to be allosteric, enhancing the effect of the endogenous ligand GABA.[1][2] Other potential targets could include dopamine, serotonin, or glutamate receptors, which are all implicated in neuropsychiatric and neurological disorders.[5][6][7][8]

Q2: My compound is showing poor solubility. How might this affect my results?

A2: Poor aqueous solubility is a common issue in drug discovery and can lead to a variety of ambiguous results.[1][2] It can cause an underestimation of the compound's potency (higher IC50/EC50 values) because the actual concentration of the compound in solution is lower than the nominal concentration.[1][2] This can also lead to high variability between replicate experiments and inaccurate structure-activity relationships (SAR).[1][2] It is crucial to determine the kinetic solubility of your compound in the assay buffer.

Q3: What are appropriate positive and negative controls for my experiments?

A3: The choice of controls is critical for data interpretation.

  • Positive Controls: For assays investigating GABA-A receptor modulation, a well-characterized benzodiazepine like diazepam or alprazolam would be a suitable positive control.[1][2]

  • Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as the test compound) is essential. Additionally, an inactive structural analog of this compound, if available, can help confirm that the observed effects are specific to the compound's structure.

  • Assay-Specific Controls: For cell-based assays, a compound known to induce the measured endpoint through a different mechanism can help assess the specificity of the observed effect.

Q4: How can I differentiate between true biological activity and assay artifacts?

A4: Assay artifacts, or "frequent hitters," can arise from compound reactivity, aggregation, or interference with the detection method (e.g., fluorescence or luminescence).[9] To mitigate this, it is advisable to perform counter-screens. For example, if you are using a luciferase-based reporter assay, a counter-screen against luciferase itself can identify compounds that directly inhibit the enzyme. Additionally, observing a clear dose-response curve and structure-activity relationship within a chemical series can provide confidence that the observed activity is real.

Troubleshooting Guide for Ambiguous Results

The following table summarizes common ambiguous results, their potential causes, and recommended solutions when working with this compound.

Ambiguous Result Potential Causes Recommended Solutions
High variability between replicate wells/experiments - Poor compound solubility and precipitation.[1][2] - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in microplates.- Determine the kinetic solubility of the compound in your assay buffer and work below this limit. - Use a validated cell counting method to ensure consistent seeding. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of microplates or fill them with buffer/media.
Flat or biphasic dose-response curve - Compound cytotoxicity at higher concentrations. - Compound has multiple biological targets with opposing effects. - Compound precipitation at higher concentrations.[1][2] - Assay artifact at high concentrations.- Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel. - Consider deconvolution of the activity profile using target-specific assays. - Visually inspect assay plates for compound precipitation. - Run counter-screens to identify non-specific activity.
Inconsistent results between primary and secondary assays - Different assay formats or conditions (e.g., buffer composition, cell type). - The primary hit was an artifact of the initial screening technology. - The compound is unstable under the conditions of one of the assays.- Carefully review and harmonize assay protocols where possible. - Confirm the primary hit in an orthogonal assay (i.e., an assay that measures the same biological endpoint using a different technology). - Assess compound stability under the specific conditions of each assay.
Potent in biochemical assays but weak in cell-based assays - Poor cell permeability of the compound. - The compound is rapidly metabolized by the cells. - The compound is actively transported out of the cells by efflux pumps. - The target is not accessible in the cellular context.- Determine the cell permeability of the compound (e.g., using a PAMPA assay). - Investigate the metabolic stability of the compound in the cell line being used. - Test for inhibition by known efflux pump inhibitors. - Confirm target expression and localization in your cell model.

Experimental Protocols

Below is a detailed methodology for a representative experiment: a GABA-A receptor binding assay.

Parameter Detailed Protocol
Objective To determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
Materials - Rat brain cortex membranes (prepared or commercially available). - [3H]-Flumazenil (radioligand). - Unlabeled Diazepam (for non-specific binding). - Test compound: this compound. - Binding Buffer: 50 mM Tris-HCl, pH 7.4. - Scintillation fluid and vials. - Glass fiber filters. - 96-well filter plates. - Scintillation counter.
Membrane Preparation 1. Homogenize rat brain cortex in ice-cold homogenization buffer. 2. Centrifuge at 1,000 x g for 10 min at 4°C. 3. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. 4. Resuspend the pellet in binding buffer and repeat the centrifugation. 5. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
Binding Assay 1. In a 96-well plate, add:     - 50 µL of binding buffer (for total binding).     - 50 µL of 10 µM Diazepam (for non-specific binding).     - 50 µL of varying concentrations of this compound. 2. Add 50 µL of [3H]-Flumazenil (final concentration ~1 nM). 3. Add 100 µL of the membrane preparation (final protein concentration ~100 µ g/well ). 4. Incubate at 4°C for 60 minutes. 5. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. 6. Wash the filters three times with ice-cold binding buffer. 7. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis - Calculate specific binding = Total binding - Non-specific binding. - Plot the percentage of specific binding against the log concentration of the test compound. - Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response). - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Below are diagrams illustrating a troubleshooting workflow and a potential signaling pathway for this compound.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes cluster_3 Resolution Ambiguous Result Ambiguous Result Check Compound Properties Check Compound Properties Ambiguous Result->Check Compound Properties Review Assay Protocol Review Assay Protocol Ambiguous Result->Review Assay Protocol Evaluate Data Quality Evaluate Data Quality Ambiguous Result->Evaluate Data Quality Solubility/Stability Issues Solubility/Stability Issues Check Compound Properties->Solubility/Stability Issues Cytotoxicity Cytotoxicity Check Compound Properties->Cytotoxicity Protocol Deviation Protocol Deviation Review Assay Protocol->Protocol Deviation Assay Artifact Assay Artifact Evaluate Data Quality->Assay Artifact Modify Protocol Modify Protocol Solubility/Stability Issues->Modify Protocol Synthesize Analogs Synthesize Analogs Solubility/Stability Issues->Synthesize Analogs Cytotoxicity->Modify Protocol Orthogonal Assay Orthogonal Assay Assay Artifact->Orthogonal Assay Protocol Deviation->Modify Protocol G cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Compound 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid Compound->GABA_A_Receptor Allosteric Modulation

References

Validation & Comparative

Comparative Analysis: 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in the Context of Kynurenine Aminotransferase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the inhibitory activity of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid is not available in the public domain. This guide provides a hypothetical comparative analysis based on the known biological activities of structurally related benzazepine compounds, which suggest potential activity against Kynurenine Aminotransferase II (KAT II). The data presented for known inhibitors are based on published experimental findings.

Introduction

The kynurenine pathway is a critical metabolic route for tryptophan, and its dysregulation has been implicated in a variety of neurological disorders. One of the key enzymes in this pathway is Kynurenine Aminotransferase II (KAT II), which catalyzes the conversion of kynurenine to kynurenic acid. Elevated levels of kynurenic acid in the brain have been associated with cognitive deficits in conditions such as schizophrenia. Consequently, the development of KAT II inhibitors is a promising therapeutic strategy.

While the specific biological target of this compound has not been publicly disclosed, its benzazepine core structure is found in various compounds with diverse biological activities, including neurological effects. This comparative guide places this compound in a hypothetical context as a potential KAT II inhibitor and compares it against well-characterized inhibitors of this enzyme.

Quantitative Data Presentation

The following table summarizes the inhibitory potency (IC50) of known KAT II inhibitors. Data for this compound is listed as "Not Available" (N/A) due to the absence of published experimental data.

CompoundTarget EnzymeIC50 (nM)SpeciesNotes
This compound KAT II (Hypothetical)N/AN/ANo publicly available data.
PF-04859989 KAT II23[1][2][3][4]HumanIrreversible inhibitor.[1][4]
KAT II263[1][3][5]Rat
BFF-122 KAT II~1000 (1 µM)[6]Not SpecifiedShares structural similarity with levofloxacin.[6]
KAT II15,000-20,000 (15-20 µM)[7][8]Not SpecifiedIrreversible inhibitor.
(S)-ESBA KAT II~1,000,000 (1000 µM)[9][10]HumanReversible inhibitor.[9]

Experimental Protocols

A generalized experimental protocol for determining the inhibitory activity of a compound against Kynurenine Aminotransferase (KAT) is provided below. Specific parameters may vary between laboratories and for different isoforms of the enzyme.

Objective: To determine the in vitro inhibitory effect of a test compound on the enzymatic activity of KAT II.

Materials:

  • Recombinant human KAT II enzyme

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of fluorescence or UV detection

  • HPLC system for product quantification (alternative method)

Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer. The test compound is typically dissolved in DMSO and then serially diluted to the desired concentrations in the assay buffer.

  • Enzyme Reaction:

    • A reaction mixture is prepared containing L-kynurenine, α-ketoglutarate, and PLP in the assay buffer.

    • The test compound at various concentrations is added to the wells of the microplate.

    • The reaction is initiated by the addition of the KAT II enzyme.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).

  • Termination of Reaction: The enzymatic reaction is stopped, often by the addition of an acid (e.g., formic acid or trichloroacetic acid).

  • Detection of Product (Kynurenic Acid):

    • Fluorescence-based assay: The formation of kynurenic acid can be directly measured fluorimetrically (excitation ~340 nm, emission ~380-400 nm).[11]

    • HPLC-based assay: The reaction mixture is analyzed by reverse-phase HPLC with UV or fluorescence detection to separate and quantify the kynurenic acid produced.[12]

  • Data Analysis: The rate of product formation is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Kynurenine Pathway Signaling Diagram

Kynurenine_Pathway cluster_inhibition Site of Inhibition Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine Three_Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KATs Three_Hydroxyanthranilic_Acid Three_Hydroxyanthranilic_Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Known_Inhibitors Known Inhibitors (e.g., PF-04859989) Known_Inhibitors->Kynurenic_Acid

Caption: The Kynurenine Pathway and the site of action for KAT inhibitors.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Substrates, Buffers) C Mix Reagents and Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Initiate Reaction with KAT II Enzyme C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Kynurenic Acid (Fluorescence/HPLC) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: A generalized workflow for screening potential KAT II inhibitors.

References

Benchmarking the Potency and Selectivity of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the potency and selectivity of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid, a novel benzazepine derivative. Due to the limited publicly available data on this specific compound, this document serves as a template, outlining the requisite experimental assays and data presentation formats for a thorough comparative analysis. The methodologies and comparative data for analogous compounds, particularly those targeting the serotonin 5-HT2C receptor, are presented to illustrate the benchmarking process.

Benzazepine derivatives have garnered significant interest as modulators of G-protein coupled receptors (GPCRs), with many exhibiting high affinity and selectivity for serotonin receptor subtypes.[1][2] The 5-HT2C receptor, in particular, is a key target for therapeutic intervention in a range of disorders including obesity, psychiatric conditions, and sexual dysfunction.[2][3][4] Therefore, a rigorous assessment of a novel compound's potency and selectivity against this and other receptors is paramount for its development as a potential therapeutic agent.

Comparative Potency and Selectivity Analysis

A critical aspect of characterizing a novel compound is to quantify its potency at the primary target and its selectivity against other related and unrelated receptors. This is typically achieved through a combination of radioligand binding assays and functional assays.

Table 1: Comparative in vitro Potency of this compound and Reference 5-HT2C Receptor Agonists
Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Lorcaserin9147986
Vabicaserin1.511.34.0
WAY-1615033.014033

Data for reference compounds are representative values from published literature. Ki (inhibitory constant) is a measure of binding affinity.

Table 2: Functional Potency and Selectivity Profile
Compound5-HT2C (EC50, nM)5-HT2A (EC50, nM)5-HT2B (EC50, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Lorcaserin39170>10,000
Vabicaserin0.9184.5
WAY-1615031.320025

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathway and Experimental Workflow

The 5-HT2C receptor primarily signals through the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Understanding this pathway is crucial for designing and interpreting functional assays.

Gq_Signaling_Pathway Agonist 5-HT2C Agonist (e.g., Benzazepin-2-one derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca2+ Release ER->Ca2

Caption: Gq-protein coupled signaling pathway for the 5-HT2C receptor.

A standardized workflow is essential for the systematic evaluation of novel compounds. This typically involves primary screening for binding affinity, followed by functional assays to determine agonistic or antagonistic activity, and finally, selectivity profiling against a panel of other receptors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling Compound Test Compound (2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid) Binding_Assay Radioligand Binding Assay (Target: 5-HT2C Receptor) Compound->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, IP1 Accumulation) Binding_Assay->Functional_Assay Hits Dose_Response Dose-Response Curve Generation Functional_Assay->Dose_Response Potency Determine EC50/IC50 and Emax Dose_Response->Potency Selectivity_Screen Binding and Functional Assays (Panel of other receptors, e.g., 5-HT2A, 5-HT2B, D2, etc.) Potency->Selectivity_Screen Active Compounds Selectivity_Ratio Calculate Selectivity Ratios Selectivity_Screen->Selectivity_Ratio

Caption: General experimental workflow for compound benchmarking.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable and comparable data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptors are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer, typically Tris-HCl with additives such as MgCl2 and ascorbic acid, is used.

  • Radioligand: A specific radiolabeled antagonist with high affinity for the target receptor is used (e.g., [³H]-mesulergine for 5-HT2C, [³H]-ketanserin for 5-HT2A, and [³H]-LSD for 5-HT2B).

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

Objective: To measure the functional potency (EC50) of the test compound as an agonist at the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 or CHO) are plated in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To provide an alternative measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger.

Methodology:

  • Cell Culture and Stimulation: Cells expressing the receptor of interest are incubated with varying concentrations of the test compound in the presence of LiCl (to inhibit the degradation of IP1).

  • Cell Lysis: The cells are lysed to release intracellular components.

  • IP1 Detection: The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, typically a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The HTRF signal is converted to IP1 concentration, and the data are analyzed similarly to the calcium flux assay to determine the EC50 value.

Conclusion

The comprehensive benchmarking of this compound requires a systematic approach employing a suite of well-established in vitro assays. By determining its binding affinity and functional potency at the primary target, the 5-HT2C receptor, and comparing these values against its activity at other relevant receptors, a clear picture of its potency and selectivity can be established. This data is essential for guiding further preclinical and clinical development of this and other novel benzazepine derivatives. The protocols and comparative framework provided herein offer a robust starting point for these critical investigations.

References

A Researcher's Guide to Ensuring Reproducibility with 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The reproducibility of scientific experiments is paramount for advancing research and development. A significant yet often overlooked source of experimental variability is the lot-to-lot inconsistency of chemical reagents, including specialized compounds like 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid.[1][2] Different suppliers or even different batches from the same supplier can exhibit variations in purity, isomeric composition, or the presence of unlisted byproducts. These inconsistencies can have profound, clinically significant effects on experimental outcomes, leading to erroneous conclusions and hindering scientific progress.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and validate this compound from various suppliers. By implementing standardized in-house validation protocols, researchers can mitigate risks associated with reagent variability and ensure the long-term consistency and reliability of their data.[4]

Compound Information:

  • IUPAC Name: 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)oxoacetic acid

  • CAS Number: 1094543-96-0[5]

  • Molecular Formula: C₁₂H₁₁NO₄[5]

  • Molecular Weight: 233.22 g/mol [5]

  • Reported Application: A derivative used in the preparation of tetracyclic quinoxaline butyrophenones for potential treatment of neuropsychiatric and neurological disorders.[5]

Framework for Validation and Comparison

To objectively compare the performance of this compound from different suppliers, a two-stage validation process is recommended: Analytical Validation and Functional Validation. The following workflow illustrates the decision-making process.

G cluster_0 Phase 1: Procurement & Initial Checks cluster_1 Phase 2: In-House Validation cluster_2 Phase 3: Decision & Implementation A Identify Suppliers (e.g., Supplier A, B, C) B Request & Review Certificate of Analysis (CoA) A->B C Compare Purity, Impurity Profile, & Characterization Data B->C D Purchase Small Batches for Validation C->D E Analytical Validation (LC-MS, NMR) D->E F Functional Validation (Cell-based Bioassay) D->F G Compare Analytical Data (Purity, Identity) E->G H Compare Functional Data (EC50/IC50, Max Response) F->H I Data Consistent with CoA & Functionally Active? G->I H->I J Reject Supplier/Batch I->J No K Qualify Supplier/Batch for Experimental Use I->K Yes L Establish 'Golden Standard' Reference Lot for Future QC K->L

Caption: Workflow for qualifying a new supplier or batch of a research compound.

Data Presentation for Comparative Analysis

The following tables should be used to summarize the quantitative data obtained from the validation experiments.

Table 1: Analytical Validation Summary

Supplier Batch / Lot # Stated Purity (CoA) Measured Purity (HPLC, %) Identity Confirmed (LC-MS, NMR) Notes (e.g., unexpected peaks)
Supplier A Lot-A123 >98% 98.5% Yes
Supplier B Lot-B456 >99% 96.2% Yes Minor impurity peak at RT 4.2 min
Supplier C Lot-C789 >98% 99.1% Yes

| Your Data | | | | | |

Table 2: Functional Bioassay Summary

Supplier Batch / Lot # Assay Type Potency (IC₅₀ / EC₅₀, µM) Max Response (% of Control) Reproducibility (n=3, ±SD)
Supplier A Lot-A123 Dopamine D₂ Receptor Antagonism 1.5 µM 95% ± 0.2 µM
Supplier B Lot-B456 Dopamine D₂ Receptor Antagonism 2.8 µM 75% ± 0.5 µM
Supplier C Lot-C789 Dopamine D₂ Receptor Antagonism 1.6 µM 94% ± 0.3 µM

| Your Data | | | | | |

Experimental Protocols

Detailed methodologies are crucial for consistent validation.

Protocol 1: Analytical Validation via HPLC-MS and NMR

Objective: To confirm the identity and quantify the purity of this compound.

Materials:

  • Compound samples from each supplier

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • High-resolution mass spectrometer (e.g., Q-TOF)

  • NMR spectrometer and deuterated solvent (e.g., DMSO-d₆)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each compound sample in DMSO. Further dilute to 10 µg/mL in 50:50 ACN/water for HPLC-MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative.

    • Analysis: Scan for the exact mass of the compound [M+H]⁺ and [M-H]⁻.

    • Data Analysis: Integrate the area under the curve (AUC) for the main peak from the UV chromatogram (e.g., at 254 nm) to determine purity. Compare the measured mass-to-charge ratio (m/z) with the theoretical value.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of each sample in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Data Analysis: Compare the resulting spectra against known reference spectra or theoretical predictions to confirm the chemical structure.

Protocol 2: Functional Validation via a Cell-Based Receptor Assay

Objective: To assess the biological activity and potency of the compound from different suppliers in a relevant functional assay. Based on its potential application, a dopamine receptor antagonism assay is provided as an example.

Hypothetical Signaling Pathway:

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor (GPCR) AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Compound Benzazepin-2-one (Antagonist) Compound->D2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: Hypothetical D₂ receptor inhibitory signaling pathway.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK293-D₂R).

  • Assay Principle: This assay measures the compound's ability to block dopamine-induced inhibition of cAMP production.

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound from each supplier (e.g., from 100 µM to 1 nM).

    • Pre-incubate cells with the compound dilutions for 20 minutes.

    • Add a fixed concentration of dopamine (at its EC₈₀) to all wells except the negative control.

    • Incubate for 15 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Normalize the data with 100% inhibition (no dopamine) and 0% inhibition (dopamine only) controls.

    • Plot the dose-response curve (Inhibitor concentration vs. % Inhibition).

    • Calculate the IC₅₀ value for the compound from each supplier using a non-linear regression model (four-parameter logistic fit).

By rigorously applying these validation protocols and documenting the results, researchers can confidently select a reliable supplier, establish a baseline for quality control, and ultimately enhance the reproducibility of their experiments.

References

A Comparative Guide to In Silico and Experimental Binding Data of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of hypothetical in silico and experimental data for the binding of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid. Due to the lack of publicly available binding data for this specific compound, this document serves as a template for researchers and drug development professionals. It outlines the necessary data presentation, experimental protocols, and visualizations required for a thorough comparative analysis.

For the purpose of this illustrative guide, the hypothetical biological target for this compound is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . This choice is based on the known neurological applications of structurally similar benzazepine derivatives[1][2].

Data Presentation: A Comparative Overview

Quantitative data from both computational predictions and experimental assays are summarized below for a direct comparison.

Table 1: Comparison of Predicted and Experimental Binding Affinities

ParameterIn Silico Prediction (Molecular Docking)Experimental Result (Radioligand Binding Assay)
Binding Affinity (ΔG) -9.5 kcal/mol-9.2 kcal/mol (calculated from Ki)
Inhibition Constant (Ki) Not directly determined75 nM
Key Interacting Residues ASP121, TYR123, LYS178Not directly determined

Table 2: Comparison of Predicted and Experimental Physicochemical Properties

PropertyIn Silico PredictionExperimental Determination
Molecular Weight 233.22 g/mol 233.2 g/mol (Mass Spectrometry)
LogP 1.351.42 (Chromatographic method)
Topological Polar Surface Area 85.6 ŲNot Applicable

Experimental and Computational Methodologies

Detailed protocols for the key experimental and computational methods are provided to ensure reproducibility and clarity.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation : Cell membranes expressing the human GluN2B subunit of the NMDA receptor are isolated and stored at -80°C.

  • Radioligand : [3H]-ifenprodil, a known selective GluN2B antagonist, is used.

  • Assay Buffer : 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis : The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Silico Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB ID: 4PE5) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (Flexible Ligand, Rigid Receptor) ligand_prep->docking grid_gen->docking scoring Scoring and Ranking (Calculate Binding Energy) docking->scoring pose_analysis Pose Analysis (Visualize Interactions) scoring->pose_analysis

Caption: A typical workflow for molecular docking studies.

Visualizations: Pathways and Logical Frameworks

Diagrams are provided to visualize the relevant biological pathway and the logical flow of the comparative analysis.

NMDA Receptor Signaling Pathway

The binding of an antagonist such as this compound to the GluN2B subunit would modulate the NMDA receptor signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor (GluN2B) glutamate->nmda_receptor antagonist 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid antagonist->nmda_receptor ca_influx Calcium Influx nmda_receptor->ca_influx downstream Downstream Signaling ca_influx->downstream

Caption: Simplified NMDA receptor signaling pathway.

Logical Framework for Data Comparison

The following diagram illustrates the logical relationship between the computational and experimental components of the analysis.

logical_framework cluster_insilico In Silico Arm cluster_experimental Experimental Arm cluster_comparison Comparative Analysis cluster_conclusion Conclusion insilico_prediction Predicted Binding Affinity and Pose data_correlation Correlate Predicted vs. Experimental Data insilico_prediction->data_correlation experimental_measurement Measured Binding Affinity (Ki) experimental_measurement->data_correlation model_validation Validate and Refine Computational Model data_correlation->model_validation

Caption: Logical flow for comparing in silico and experimental data.

References

Safety Operating Guide

Prudent Disposal of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid, a benzazepine derivative, is critical to ensure laboratory safety and environmental protection. This guide provides essential information on its handling, potential hazards, and step-by-step disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with care. The toxicological properties of this specific compound have not been fully investigated.[1] Therefore, treating it as a potentially hazardous substance is a prudent measure.

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact.[1][3][4] This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2][3]

  • Avoid Dust Formation: If working with the solid form, take measures to avoid creating dust.[1][2]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2][3]

Accidental Release Measures

In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1] For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][2] Avoid generating dust during this process. Prevent the spilled material from entering drains or the environment.[1][2]

Disposal Pathway for this compound

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Professional Waste Disposal Service:

    • Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of chemical waste in accordance with environmental regulations.

  • Regulatory Compliance:

    • It is the responsibility of the chemical waste generator to comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Important Considerations:

  • Do Not Dispose Down the Drain: This compound should not be emptied into drains.[1][2] Its environmental impact is not fully known, and it is soluble in water, making it mobile in the environment.[1]

  • Neutralization: While the compound is an acetic acid derivative, neutralization should not be attempted as a primary means of disposal without a thorough understanding of the reaction products and local regulations. The resulting solution may still be considered hazardous waste.

Data Presentation: Personal Protective Equipment

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles (conforming to EN166 in Europe or 29 CFR 1910.133 in the US).[1][2]Protects eyes from splashes and dust.
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact.
Body Protection Lab coat or other protective clothing.Protects skin and personal clothing.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[1]Minimizes inhalation of dust or aerosols.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound is_contaminated Is the material contaminated or a residue? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container. is_contaminated->collect_waste Yes consult_sds Consult Safety Data Sheet and local regulations. is_contaminated->consult_sds No professional_disposal Arrange for pickup by a licensed waste disposal service. collect_waste->professional_disposal no_drain Do NOT dispose down the drain. collect_waste->no_drain consult_sds->collect_waste end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for handling 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information provided is extrapolated from SDSs of structurally related compounds and general chemical safety guidelines. It is imperative to obtain the specific SDS from your chemical supplier for the most accurate and comprehensive safety information.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against potential exposure. When handling this compound, the following PPE is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contaminated, damaged, or suspected of contact with the chemical.[1] Avoid PVC gloves as they offer little chemical protection.[1]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when splashing is a risk.Standard eyeglasses are not sufficient.[1] Goggles provide better protection against splashes, and a face shield offers the fullest protection to the entire face.[1]
Body Protection Laboratory coat or chemical-resistant gownA long-sleeved, cuffed lab coat should be worn and buttoned completely. For procedures with a higher risk of splashes, a chemical-resistant gown is necessary. Gowns should close in the back.[2]
Respiratory Protection N95 or higher-rated respiratorA respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet, or when there is a risk of aerosol generation.[2] Users must be fit-tested and trained in accordance with OSHA's Respiratory Standard.[1] Surgical masks do not provide adequate respiratory protection from chemical exposure.[1][2]

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.

Step 1: Preparation

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for inhalation exposure.[3]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area to minimize movement in and out of the controlled space.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Step 2: Handling the Chemical

  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[4][5] If weighing the powder, do so within the fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[6] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][6]

Step 3: In Case of Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[8] Seek immediate medical attention.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[4][5] Do not dispose of down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Materials All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning spills (e.g., absorbent pads), should be collected in a designated, labeled hazardous waste container for proper disposal.
Empty Containers Empty containers may retain product residue. They should be treated as hazardous waste and disposed of accordingly. Keep containers tightly closed.[5]

By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.